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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one, a molecule of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one, a molecule of interest in medicinal and natural product chemistry. The primary focus of this document is the detailed elucidation of the most prominent and efficient synthetic pathway: the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary characterization techniques for the final product. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis of aryl ketones and related compounds.

Introduction

1-(3,4-Dimethoxyphenyl)decan-1-one is a synthetic organic compound with the molecular formula C₁₈H₂₈O₃ and a molecular weight of 292.41 g/mol .[1] Its structure comprises a decan-1-one chain attached to a 3,4-dimethoxyphenyl ring, a common scaffold in various biologically active molecules.[1] While extensive biological studies on this specific molecule are limited, its structural similarity to naturally occurring compounds, such as those found in ginger (Zingiber officinale), suggests its potential as a subject of further investigation in medicinal chemistry and food analysis.[1] This guide will provide a detailed and practical approach to its synthesis, empowering researchers to produce this compound for further study.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one is the Friedel-Crafts acylation of veratrole with decanoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[2]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of decanoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[2]

  • Electrophilic Aromatic Substitution: The electron-rich veratrole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is often complexed with the product.

The methoxy groups on the veratrole ring are ortho, para-directing and activating, meaning they increase the electron density of the aromatic ring and direct the incoming electrophile to the positions ortho and para to them. In the case of veratrole, the acylation predominantly occurs at the position para to one of the methoxy groups and ortho to the other, leading to the desired 1-(3,4-Dimethoxyphenyl)decan-1-one product.

Visualizing the Synthesis Pathway

Synthesis_Pathway Veratrole Veratrole (1,2-Dimethoxybenzene) Reaction + Veratrole->Reaction DecanoylChloride Decanoyl Chloride DecanoylChloride->Reaction Product 1-(3,4-Dimethoxyphenyl)decan-1-one Reaction->Product AlCl₃, Solvent (e.g., Dichloromethane)

Caption: Overall reaction for the synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one.

Detailed Experimental Protocol

This protocol is a comprehensive, step-by-step guide for the synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one via Friedel-Crafts acylation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
VeratroleC₈H₁₀O₂138.1610.0 g0.072 mol
Decanoyl ChlorideC₁₀H₁₉ClO190.7115.2 g (16.5 mL)0.080 mol
Anhydrous Aluminum ChlorideAlCl₃133.3411.6 g0.087 mol
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
5% Hydrochloric Acid (aq)HCl36.46100 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01100 mL-
Brine (Saturated NaCl solution)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-
HexaneC₆H₁₄86.18For recrystallization-
Ethyl AcetateC₄H₈O₂88.11For recrystallization-
Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Veratrole and Decanoyl Chloride in DCM B 2. Cool solution to 0°C (ice bath) A->B C 3. Add Anhydrous AlCl₃ portion-wise B->C D 4. Stir at 0°C, then warm to room temperature C->D E 5. Quench reaction with ice-cold HCl (aq) D->E F 6. Separate organic layer E->F G 7. Wash with NaHCO₃ (aq) and Brine F->G H 8. Dry over MgSO₄ G->H I 9. Filter and concentrate the organic solution H->I J 10. Recrystallize from Hexane/Ethyl Acetate I->J K 11. Isolate and dry the pure product J->K

Caption: Step-by-step workflow for the synthesis and purification.

Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve veratrole (10.0 g, 0.072 mol) and decanoyl chloride (15.2 g, 0.080 mol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Catalyst: While stirring vigorously, add anhydrous aluminum chloride (11.6 g, 0.087 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. The reaction mixture will typically turn dark.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of 5% hydrochloric acid. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure 1-(3,4-Dimethoxyphenyl)decan-1-one as a solid.

  • Drying: Dry the purified crystals under vacuum.

Characterization of 1-(3,4-Dimethoxyphenyl)decan-1-one

Accurate characterization of the synthesized compound is crucial to confirm its identity and purity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₈H₂₈O₃[1]
Molecular Weight292.41 g/mol [1]
AppearanceWhite to off-white solidExpected
Melting PointTo be determined experimentally-
Spectroscopic Data (Predicted and Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons in the downfield region (δ 6.8-7.6 ppm). The long alkyl chain of the decanoyl group will exhibit a series of multiplets in the upfield region (δ 0.8-3.0 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to appear in the downfield region, typical for a ketone.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1670-1690 cm⁻¹. Other significant peaks will correspond to C-H stretching of the alkyl chain and aromatic ring, as well as C-O stretching of the methoxy groups.

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the alpha-cleavage of the bond between the carbonyl group and the alkyl chain, leading to a stable 3,4-dimethoxybenzoyl cation.[1]

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one via Friedel-Crafts acylation. By providing a detailed mechanistic explanation, a step-by-step experimental protocol, and a comprehensive characterization plan, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this compound will enable further exploration of its potential biological activities and applications.

References

  • Experiment 1: Friedel-Crafts Acylation. (URL: [Link])

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (URL: [Link])

Sources

Exploratory

in vitro biological activity of 1-(3,4-Dimethoxyphenyl)decan-1-one

An In-Depth Technical Guide to the In Vitro Biological Activity of 1-(3,4-Dimethoxyphenyl)decan-1-one: A Scaffold-Based Investigative Roadmap Abstract 1-(3,4-Dimethoxyphenyl)decan-1-one is a synthetic organic compound fe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 1-(3,4-Dimethoxyphenyl)decan-1-one: A Scaffold-Based Investigative Roadmap

Abstract

1-(3,4-Dimethoxyphenyl)decan-1-one is a synthetic organic compound featuring a 3,4-dimethoxyphenyl ring linked to a ten-carbon aliphatic chain. While specific biological data on this exact molecule are limited in published literature, its structural motifs are prevalent in a variety of biologically active natural products and synthetic molecules.[1] The 3,4-dimethoxyphenyl group is a recognized pharmacophore, and the decanoyl chain can significantly influence lipophilicity and membrane interaction. This guide, therefore, adopts a scaffold-based analytical approach, postulating potential in vitro biological activities based on validated data from close structural analogs. We provide a comprehensive framework for researchers, outlining detailed experimental protocols to investigate the potential cytotoxic, antimicrobial, and anti-inflammatory properties of this compound. This document serves as an expert-led roadmap for unlocking the therapeutic potential of 1-(3,4-Dimethoxyphenyl)decan-1-one.

Section 1: Introduction to 1-(3,4-Dimethoxyphenyl)decan-1-one

1-(3,4-Dimethoxyphenyl)decan-1-one, also known as Methyl[2]-Paradol, is an aryl ketone with a molecular formula of C₁₈H₂₈O₃.[1] Its structure is characterized by two key features: the veratrole (1,2-dimethoxybenzene) moiety and a saturated ten-carbon acyl chain. This structure is analogous to compounds found in nature, such as constituents of ginger (Zingiber officinale), suggesting a potential for bioactivity.[1][2]

The synthesis of this compound is typically achieved through standard organic chemistry reactions, with the Friedel-Crafts acylation being a primary method.[1] This involves the reaction of veratrole with decanoyl chloride in the presence of a Lewis acid catalyst, forming the core aryl ketone structure.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 1-(3,4-dimethoxyphenyl)decan-1-one[1]
Molecular Formula C₁₈H₂₈O₃[1]
Molecular Weight 292.4 g/mol [1]
XLogP3 4.4[2]
Structural Analogs of Interest

The potential bioactivity of 1-(3,4-Dimethoxyphenyl)decan-1-one can be inferred from structurally related molecules that have been studied extensively.

Figure 1. Core Structure and Key Analogs A 1-(3,4-Dimethoxyphenyl)decan-1-one (Target Compound) B RAJI Compound (Anticancer Analog) Ref: [11] A->B Shared 3,4-Dimethoxyphenyl Ketone Scaffold C Zingiber Analog (Anti-inflammatory) Ref: [14] A->C Shared 3,4-Dimethoxyphenyl Scaffold D Decanoic Acid (Antimicrobial Moiety) Ref: [3] A->D Contains Decanoyl Chain

Figure 1. Core Structure and Key Analogs

Section 2: Rationale for Investigating Biological Activity

The decision to screen a compound for biological activity is driven by structural precedent. For 1-(3,4-Dimethoxyphenyl)decan-1-one, the rationale is twofold, based on its constituent parts.

  • The 3,4-Dimethoxyphenyl Pharmacophore: This moiety is a cornerstone of many chalcones and other compounds with demonstrated anticancer, antiviral, and anti-inflammatory activities.[3][4] Its presence suggests that the target molecule could interact with similar biological pathways.

  • The Decanoyl (C10) Chain: Long aliphatic chains are known to enhance membrane permeability and can confer antimicrobial properties. For instance, the modification of antimicrobial peptides with decanoic acid has been shown to significantly boost their antibacterial efficacy.[5]

This "two-component hypothesis" forms the logical foundation for the experimental designs proposed in this guide.

Figure 2. Investigative Logic Flow cluster_0 Structural Components cluster_1 Predicted Biological Activities A 1-(3,4-Dimethoxyphenyl) decan-1-one B 3,4-Dimethoxyphenyl Moiety (Pharmacophore) A->B C Decanoyl (C10) Chain (Lipophilic Tail) A->C D Anticancer / Cytotoxicity B->D Based on RAJI, Chalcones Ref: [11, 7] F Anti-inflammatory B->F Based on Ginger Analogs Ref: [14] E Antimicrobial / Antibiofilm C->E Based on Decanoic Acid Ref: [3]

Figure 2. Investigative Logic Flow

Section 3: Potential Anticancer and Cytotoxic Activity

Scientific Rationale: A synthetic analog, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), demonstrated potent cytotoxicity against triple-negative breast cancer cell lines, inducing apoptosis via modulation of the Akt/PI3K pathway.[6] This provides a strong basis to hypothesize that 1-(3,4-Dimethoxyphenyl)decan-1-one may possess similar properties.

Protocol 1: MTT Cell Viability Assay

This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer) and a non-cancerous control line (e.g., MRC-5 lung fibroblast) in appropriate media until they reach ~80% confluency.[7]

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-(3,4-Dimethoxyphenyl)decan-1-one in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC50 (µM) after 48h
MDA-MB-231 Triple-Negative Breast CancerExperimental Value
HT-29 Colon AdenocarcinomaExperimental Value
MRC-5 Normal Lung FibroblastExperimental Value
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

Scientific Rationale: To determine if cell death occurs via apoptosis or necrosis, this flow cytometry-based assay is critical. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[6]

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Figure 3. Simplified Akt/PI3K Apoptotic Pathway A Growth Factor Signal B PI3K A->B C Akt (Protein Kinase B) B->C D mTOR C->D F Bax (Pro-apoptotic) (Inactive) C->F Inhibits E Bcl-2 (Anti-apoptotic) (Active) D->E G Cell Survival E->G I Apoptosis F->I Induces H RAJI Analog (Inhibitor) Ref: [11] H->C Potential inhibition point for 1-(3,4-Dimethoxyphenyl)decan-1-one

Figure 3. Simplified Akt/PI3K Apoptotic Pathway

Section 4: Potential Antimicrobial and Antibiofilm Activity

Scientific Rationale: The presence of the C10 decanoyl chain suggests the molecule may disrupt microbial membranes, a mechanism common to fatty acids and their derivatives.[5] Furthermore, related heterocyclic scaffolds containing a dimethoxyphenyl group have shown potent activity against a range of bacteria.[8]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microbe Selection: Use a panel of clinically relevant strains, such as Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Candida albicans (Fungus).

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Susceptibility
Microbial StrainTypeMIC (µg/mL)
S. aureus Gram-positive BacteriaExperimental Value
P. aeruginosa Gram-negative BacteriaExperimental Value
C. albicans Fungal PathogenExperimental Value
Protocol 4: Biofilm Inhibition Assay

Scientific Rationale: Biofilms are structured communities of microbes that are notoriously resistant to antibiotics.[8] Assessing a compound's ability to prevent biofilm formation is a crucial step in evaluating its potential as a novel antimicrobial agent.

Methodology:

  • Assay Setup: In a 96-well plate, add sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) of the test compound.

  • Inoculation: Add a standardized bacterial suspension (~1 x 10⁶ CFU/mL) to each well.

  • Incubation: Incubate the plate for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells with PBS to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Section 5: Potential Anti-inflammatory Activity

Scientific Rationale: A structurally similar compound isolated from Zingiber cassumunar, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, demonstrated significant anti-inflammatory effects by inhibiting prostaglandin biosynthesis.[9] This suggests that 1-(3,4-Dimethoxyphenyl)decan-1-one could modulate similar inflammatory pathways.

Protocol 5: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide (NO), a key pro-inflammatory mediator produced by macrophages upon stimulation.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: After a 10-minute incubation, measure the absorbance at 540 nm. The intensity of the resulting pink/purple color is proportional to the nitrite concentration, a stable proxy for NO. Compare results to an untreated, LPS-stimulated control.

Figure 4. Prostaglandin Synthesis Pathway A Membrane Phospholipids B Arachidonic Acid A->B via Phospholipase A2 C COX-1 / COX-2 (Cyclooxygenase) B->C D Prostaglandin H2 C->D E Prostaglandins (PGE2, etc.) D->E F Inflammation Pain, Fever E->F G Zingiber Analog Inhibits Biosynthesis Ref: [14] G->C Potential inhibition point for 1-(3,4-Dimethoxyphenyl)decan-1-one

Figure 4. Prostaglandin Synthesis Pathway

Section 6: Summary and Future Directions

This guide establishes a robust scientific framework for the initial in vitro evaluation of 1-(3,4-Dimethoxyphenyl)decan-1-one. By leveraging data from structural analogs, we have prioritized the investigation of its potential cytotoxic, antimicrobial, and anti-inflammatory activities. The protocols detailed herein represent industry-standard assays that will yield reliable and publishable data.

Positive results in any of these areas should be followed by more in-depth mechanistic studies. For example, confirmed cytotoxicity should lead to cell cycle analysis and Western blotting for key apoptotic proteins. Antimicrobial hits should be tested for bactericidal vs. bacteriostatic effects and against resistant strains. A confirmed anti-inflammatory effect should be followed by cytokine expression analysis (e.g., TNF-α, IL-6) via ELISA or qPCR.

Ultimately, this document serves as a catalyst for research, providing the logical and methodological tools necessary to define the biological activity profile of 1-(3,4-Dimethoxyphenyl)decan-1-one and assess its potential as a lead compound for drug development.

References

  • Reta, M. R., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1832. Available from: [Link]

  • Zhang, L., et al. (2022). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. Frontiers in Microbiology, 13, 1030997. Available from: [Link]

  • Wang, C., et al. (2023). Antimicrobial activity of a decapeptide against Candida albicans. Frontiers in Microbiology, 14, 1324706. Available from: [Link]

  • Al-Salahi, R., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1. Molecules, 19(1), 305-321. Available from: [Link]

  • PubChem. 1-(3,4-Dimethoxyphenyl)decan-3-one. National Center for Biotechnology Information. Available from: [Link]

  • Lee, C., et al. (2019). Evaluation of the Inhibitory Effects of (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap), a Natural Product Analog, on the Replication of Type 2 PRRSV In Vitro and In Vivo. Molecules, 24(5), 924. Available from: [Link]

  • Kuete, V., et al. (2015). Antibacterial activity of nineteen selected natural products against multi-drug resistant Gram-negative phenotypes. SpringerPlus, 4, 808. Available from: [Link]

  • Gherman, C., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(18), 14350. Available from: [Link]

  • Alhakamy, N. A., et al. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Cornea, C. P., et al. (2022). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 65(4), 14-23. Available from: [Link]

  • Panthong, A., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to Molecular Docking Studies of 1-(3,4-Dimethoxyphenyl)decan-1-one

Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between a small molecule and its macromolecular target.[1][2][3] This guide offers a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between a small molecule and its macromolecular target.[1][2][3] This guide offers a comprehensive, in-depth protocol for conducting a molecular docking study on the compound 1-(3,4-dimethoxyphenyl)decan-1-one. This molecule, featuring a dimethoxyphenyl ring linked to a decanone chain, shares structural motifs with compounds of medicinal interest, such as analogs of paradol and shogaol found in ginger.[4][5] Given the structural similarity to capsaicin, the pungent compound in chili peppers, this guide will use the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel—a key player in pain and temperature sensation—as a rational and well-justified protein target.[6][7][8] This document is designed for researchers and drug development professionals, providing not only a step-by-step methodology using industry-standard open-source software but also the scientific rationale behind each critical decision in the workflow, ensuring a robust and reproducible in silico experiment.

Introduction: The Compound and the Concept

The Ligand: 1-(3,4-Dimethoxyphenyl)decan-1-one

1-(3,4-Dimethoxyphenyl)decan-1-one is an organic compound with the molecular formula C₁₈H₂₈O₃.[4] Its structure is characterized by two key features:

  • A 3,4-dimethoxyphenyl group : This aromatic ring with two methoxy substituents is a common pharmacophore in many natural products and synthetic compounds with diverse biological activities.[4][9][10]

  • A decan-1-one chain : A ten-carbon aliphatic ketone chain that provides significant hydrophobicity and conformational flexibility.

While specific biological data on this exact molecule are limited, its structural similarity to vanilloids like capsaicin and gingerols suggests it may interact with targets involved in sensory perception and inflammation.[4]

The Technique: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2][3] The primary goals are to simulate the molecular recognition process and to estimate the binding affinity through scoring functions.[2] A well-executed docking study can:

  • Identify potential "hit" compounds in virtual screening campaigns.

  • Elucidate the mechanism of action of a known active compound.

  • Guide the optimization of lead compounds to improve potency and selectivity.

This guide will utilize AutoDock Vina , a widely-used, open-source docking engine celebrated for its speed and accuracy.[11]

Pre-Docking Phase: Foundational Work for a Credible Study

The credibility of any docking study hinges on the meticulous preparation of both the ligand and the receptor. This phase is critical for ensuring that the simulation reflects biochemically relevant conditions.

Target Selection: Why TRPV1?

Expert Insight: The choice of a protein target must be hypothesis-driven. The 3-methoxy-4-hydroxyphenyl moiety is the classic "vanilloid" pharmacophore responsible for the activity of capsaicin. While our compound has a 3,4-dimethoxy group, this structural alert strongly suggests potential activity at the TRPV1 receptor. TRPV1 is a non-selective cation channel involved in the detection of noxious heat, acidic conditions, and chemical irritants, making it a high-value target for the development of next-generation analgesics.[7][8][12] Therefore, investigating the binding potential of 1-(3,4-dimethoxyphenyl)decan-1-one with TRPV1 is a scientifically sound starting point.

For this study, we will use the cryo-electron microscopy structure of the rat TRPV1 in complex with capsaicin.

  • PDB ID: 7LPE[13]

  • Rationale: Using a structure that is co-crystallized with a similar ligand (capsaicin) provides a validated binding pocket, which is essential for our subsequent validation step.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a single, low-energy 3D conformation with the correct protonation state and atomic charges.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw 1-(3,4-dimethoxyphenyl)decan-1-one in a chemical sketcher like ChemDraw or retrieve its SMILES string (CCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC).

  • Generate 3D Coordinates:

    • Tool: Use the open-source molecular editor Avogadro .[14][15]

    • Action: Import the SMILES string or draw the molecule. Avogadro will automatically generate a preliminary 3D structure.

  • Add Hydrogens:

    • Action: Use the Build > Add Hydrogens menu. It is crucial to ensure the molecule is correctly protonated for a physiological pH (typically ~7.4).[15]

  • Energy Minimization:

    • Action: Use the Extensions > Optimize Geometry tool within Avogadro. This step uses a force field (e.g., UFF or MMFF94) to find a stable, low-energy conformation of the ligand, which is essential to prevent starting the docking with a sterically strained molecule.[16]

  • Save in Correct Format:

    • Action: Save the optimized structure as a .pdb or .mol2 file. This file will be the input for the final preparation step using AutoDockTools.

Receptor Preparation Protocol

Preparing the receptor involves "cleaning" the PDB file to remove non-essential molecules and prepare it for the docking software.

Step-by-Step Protocol:

  • Download PDB File: Obtain the structure file 7LPE.pdb from the RCSB Protein Data Bank.[13]

  • Initial Cleaning:

    • Tool: Use a molecular visualization tool like PyMOL or UCSF Chimera .[17]

    • Action: Delete all non-essential components:

      • Water molecules (unless a specific water molecule is known to be critical for binding).

      • Any co-solvents or ions not part of the active site.

      • The original capsaicin ligand (we will use its location to define our search space).

      • All protein chains except for one (e.g., Chain A), as the binding site is typically within a single subunit.

    • Save: Export the cleaned protein as a new PDB file (e.g., 7LPE_protein.pdb).

  • Final Preparation with AutoDockTools (ADT):

    • Scientific Rationale: ADT is part of the AutoDock suite and is essential for creating the .pdbqt file format. This format includes polar hydrogens, assigns partial charges (Gasteiger charges), and defines atom types, all of which are required by the AutoDock Vina scoring function.[18][19]

    • Action: a. Launch ADT and open the cleaned PDB file (7LPE_protein.pdb). b. Add polar hydrogens (Edit > Hydrogens > Add). c. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). d. Merge non-polar hydrogens (Edit > Hydrogens > Merge Non-Polar). e. Save the final prepared receptor as 7LPE_protein.pdbqt.

The Docking Phase: Simulating the Interaction

This phase involves defining the search space for the docking simulation and running AutoDock Vina.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase Ligand_SMILES Ligand SMILES/2D Avogadro Avogadro: 3D Generation & Energy Minimization Ligand_SMILES->Avogadro Ligand_PDB Ligand.pdb Avogadro->Ligand_PDB ADT_Ligand ADT: Convert to Ligand.pdbqt Ligand_PDB->ADT_Ligand Receptor_PDB Receptor PDB (e.g., 7LPE) PyMOL PyMOL/Chimera: Clean Receptor Receptor_PDB->PyMOL Clean_PDB Clean_Receptor.pdb PyMOL->Clean_PDB ADT_Receptor ADT: Convert to Receptor.pdbqt Clean_PDB->ADT_Receptor Ligand_PDBQT Ligand.pdbqt ADT_Ligand->Ligand_PDBQT Receptor_PDBQT Receptor.pdbqt ADT_Receptor->Receptor_PDBQT Grid_Box Define Grid Box (Search Space) Ligand_PDBQT->Grid_Box Receptor_PDBQT->Grid_Box Vina_Config Create Vina Config File Grid_Box->Vina_Config Vina_Run Run AutoDock Vina Vina_Config->Vina_Run Output_PDBQT Output Poses.pdbqt Vina_Run->Output_PDBQT Analysis Analyze Results: Binding Affinity & Interactions Output_PDBQT->Analysis G Ligand 1-(3,4-Dimethoxyphenyl) decan-1-one Tyr511 Tyr511 Ligand->Tyr511 Pi-Pi Stacking (Dimethoxyphenyl Ring) Ser512 Ser512 Ligand->Ser512 H-Bond (Ketone Oxygen) Thr550 Thr550 Ligand->Thr550 H-Bond (Methoxy Oxygen) Phe589 Phe589 Ligand->Phe589 Hydrophobic (Alkyl Chain) Leu670 Leu670 Ligand->Leu670 Hydrophobic (Alkyl Chain)

Caption: Key ligand-receptor interactions in the binding pocket.

Protocol Validation: The Self-Validating System

Trustworthiness: To ensure our docking protocol (the specific software, parameters, and preparation steps) is valid for this biological system, we must perform a re-docking experiment.

Step-by-Step Protocol:

  • Extract Native Ligand: From the original 7LPE.pdb file, extract the capsaicin ligand.

  • Prepare Native Ligand: Prepare the capsaicin ligand using the exact same protocol described in Section 2.2.

  • Dock Native Ligand: Dock the prepared capsaicin into the prepared receptor (7LPE_protein.pdbqt) using the exact same grid box and Vina parameters.

  • Calculate RMSD: Compare the docked pose of capsaicin to its original, experimentally determined pose. The Root Mean Square Deviation (RMSD) between the two poses is calculated.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of 1-(3,4-dimethoxyphenyl)decan-1-one against the TRPV1 receptor. By following these detailed preparation, execution, and analysis steps, researchers can generate credible hypotheses about the binding affinity and interaction patterns of this novel compound.

The hypothetical binding affinity of -8.5 kcal/mol and the plausible interactions with key residues in the vanilloid binding pocket suggest that 1-(3,4-dimethoxyphenyl)decan-1-one is a promising candidate for further investigation.

Next Steps:

  • Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time.

  • In Vitro Assays: To experimentally validate the computational predictions by measuring the compound's effect on TRPV1 channel activity.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its binding affinity and biological activity.

References

  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. PAIN Reports. Available at: [Link]

  • Caterina, M. J., & Julius, D. (2001). The vanilloid receptor: a molecular gateway to the pain pathway. Annual review of neuroscience, 24, 487-517. Available at: [Link]

  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. The Physiological Society. Available at: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Genomatics. Available at: [Link]

  • Gao, Y., Cao, E., Julius, D., & Cheng, Y. (2016). Structure of the TRPV1 ion channel determined by electron cryo-microscopy. Nature, 534(7607), 347-351. Available at: [Link]

  • TRPV1 in chronic pruritus and pain: Soft modulation as a therapeutic strategy. Frontiers in Molecular Biosciences. Available at: [Link]

  • Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. ScotCHEM. Available at: [Link]

  • Chen, X., & Yu, Y. (2025). Structure of rat TRPV1 in complex with PSFL426-S5. RCSB Protein Data Bank. Available at: [Link]

  • Gao, Y., Cao, E., Julius, D., & Cheng, Y. (2016). Structure of TRPV1 in complex with capsazepine, determined in lipid nanodisc. RCSB Protein Data Bank. Available at: [Link]

  • Kwon, D.H., Zhang, F., Suo, Y., & Lee, S.Y. (2021). Cryo-EM structure of full-length TRPV1 with capsaicin at 48 degrees Celsius, in an open state, class 1. RCSB Protein Data Bank. Available at: [Link]

  • Cao, E., Liao, M., Cheng, Y., & Julius, D. (2013). TRPV1 structures in distinct conformations reveal activation mechanisms. Nature, 504(7478), 113-118. Available at: [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. Available at: [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]

  • Molecular Docking using different Tools. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. LinkedIn. Available at: [Link]

  • Creating/modifying ligand molecules. ScotChem. Available at: [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | PyMOL. YouTube. Available at: [Link]

  • Hydrated docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • AutoDock Vina Documentation. Read the Docs. Available at: [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central. Available at: [Link]

  • (E)-1-(3,4-Dimethoxyphenyl)dec-4-en-3-one | C18H26O3 | CID 91721066. PubChem. Available at: [Link]

  • Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. IntechOpen. Available at: [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link]

  • (E)-1-(3,4-Dimethoxyphenyl)dec-4-en-3-one. PlantaeDB. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)decan-3-one. NIST WebBook. Available at: [Link]

  • How to prepare ligands for docking? Avogadro Discussion. Available at: [Link]

  • Molecular docking used as an advanced tool to determine novel compounds on emerging infectious diseases: A systematic review. PubMed. Available at: [Link]

  • Chemical Properties of (E)-1-(3,4-Dimethoxyphenyl)dec-4-en-3-one (CAS 79067-86-0). Cheméo. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Complex Build: How to Add a New Ligand. YouTube. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. Available at: [Link]

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Exploratory

pharmacokinetic properties of 1-(3,4-Dimethoxyphenyl)decan-1-one

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(3,4-Dimethoxyphenyl)decan-1-one Abstract This technical guide provides a comprehensive framework for the pharmacokinetic characterization of 1-(3,4-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(3,4-Dimethoxyphenyl)decan-1-one

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic characterization of 1-(3,4-dimethoxyphenyl)decan-1-one, a compound of interest due to its structural motifs, which are common in medicinal and natural product chemistry.[1] While direct pharmacokinetic data for this specific molecule is not extensively available in public literature, its chemical structure, featuring a dimethoxybenzene moiety and a long alkyl chain, allows for a predictive and systematic approach to its evaluation. This document outlines a series of validated in vitro and in vivo experimental protocols designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The methodologies are presented with a rationale for each experimental choice, ensuring a self-validating and scientifically rigorous investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational pharmacokinetic profile for novel chemical entities like 1-(3,4-dimethoxyphenyl)decan-1-one.

Introduction and Rationale

1-(3,4-Dimethoxyphenyl)decan-1-one is a synthetic organic compound featuring a decan-1-one chain attached to a 3,4-dimethoxyphenyl ring.[1] The dimethoxyphenyl scaffold is a prevalent pharmacophore in numerous biologically active natural products and synthetic intermediates, suggesting potential, yet unexplored, pharmacological relevance for this molecule.[1][2] Furthermore, a structurally similar compound, 1-(3,4-Dimethoxyphenyl)-4-decen-3-one, has been identified as a constituent of ginger (Zingiber officinale), hinting at a natural product analogue lineage.[1][3]

A thorough understanding of a compound's pharmacokinetic (PK) profile is fundamental to evaluating its therapeutic potential and is a critical component of early-stage drug development.[4] Key PK parameters such as clearance, volume of distribution, half-life, and bioavailability dictate the dosing regimen and potential for efficacy and toxicity.[4] This guide presents a logical and efficient workflow for characterizing the ADME properties of 1-(3,4-dimethoxyphenyl)decan-1-one, from initial in vitro metabolic stability assessments to comprehensive in vivo studies in a rodent model.

Physicochemical Properties and Predicted ADME Profile

The chemical structure of 1-(3,4-dimethoxyphenyl)decan-1-one provides initial clues to its likely pharmacokinetic behavior.

PropertyValue / PredictionRationale & Implication for PK
Molecular Formula C₁₈H₂₈O₃-
Molecular Weight 292.41 g/mol Conforms to general "rule-of-five" guidelines for drug-likeness.
Predicted LogP ~4.4 - 5.0The long alkyl chain suggests high lipophilicity, which may lead to good membrane permeability but also potential for high plasma protein binding, low aqueous solubility, and sequestration into adipose tissue.
Structural Alerts Dimethoxybenzene, KetoneThe methoxy groups are potential sites for Phase I metabolism (O-demethylation). The ketone group may be subject to reduction.

Overall Strategy for Pharmacokinetic Characterization

A tiered approach is recommended, beginning with cost-effective in vitro assays to predict human metabolism and identify potential liabilities. Promising results from these studies justify progression to more resource-intensive in vivo characterization.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo PK Studies Metabolic Stability Metabolic Stability Metabolite ID Metabolite ID Metabolic Stability->Metabolite ID CYP Inhibition CYP Inhibition Metabolic Stability->CYP Inhibition Bioanalytical Method Dev Bioanalytical Method Dev Metabolite ID->Bioanalytical Method Dev Plasma Protein Binding Plasma Protein Binding Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Plasma Protein Binding->Rodent PK Study (IV & PO) Bioanalytical Method Dev->Rodent PK Study (IV & PO) Data Analysis Data Analysis Rodent PK Study (IV & PO)->Data Analysis PK Parameter Determination PK Parameter Determination Data Analysis->PK Parameter Determination Physicochemical Analysis Physicochemical Analysis Physicochemical Analysis->Metabolic Stability Physicochemical Analysis->Plasma Protein Binding

Caption: Proposed workflow for pharmacokinetic characterization.

In Vitro ADME Profiling: Protocols and Rationale

Metabolic Stability in Human Liver Microsomes

Rationale: The initial assessment of metabolic stability provides an estimate of a compound's intrinsic clearance by hepatic enzymes, primarily cytochrome P450s (CYPs). A high clearance rate in this assay often predicts rapid elimination in vivo, which can be a significant hurdle for achieving therapeutic exposure.

Experimental Protocol:

  • Preparation:

    • Prepare a 1 M stock solution of 1-(3,4-dimethoxyphenyl)decan-1-one in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH-regenerating system.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line provides the rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Metabolite Identification and Pathway Prediction

Rationale: Identifying the major metabolites is crucial for understanding clearance pathways and assessing the potential for pharmacologically active or toxic byproducts.[5] Based on the structure of 1-(3,4-dimethoxyphenyl)decan-1-one, several metabolic transformations can be predicted.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(3,4-Dimethoxyphenyl)decan-1-one (m/z 293.2) O_Demethyl_3 O-Demethylation (3-position) (m/z 279.2) Parent->O_Demethyl_3 CYP-mediated O_Demethyl_4 O-Demethylation (4-position) (m/z 279.2) Parent->O_Demethyl_4 CYP-mediated Ketone_Red Ketone Reduction (m/z 295.2) Parent->Ketone_Red Carbonyl Reductases Alkyl_Hydrox Alkyl Chain Hydroxylation (m/z 309.2) Parent->Alkyl_Hydrox CYP-mediated Glucuronide Glucuronidation (m/z +176) O_Demethyl_3->Glucuronide O_Demethyl_4->Glucuronide Ketone_Red->Glucuronide Alkyl_Hydrox->Glucuronide

Caption: Predicted metabolic pathways for the compound.

Experimental Protocol:

  • Incubation: Perform a scaled-up version of the metabolic stability assay with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • LC-MS/MS Analysis:

    • Analyze the quenched reaction supernatant using high-resolution LC-MS/MS.

    • Acquire data in full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns of the parent compound and its metabolites.

  • Metabolite Identification:

    • Compare the chromatograms of the test incubation with a control incubation (without NADPH) to identify new peaks.

    • Identify potential metabolites by their mass-to-charge ratio (m/z), looking for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +2 Da for ketone reduction).

    • Confirm the structural assignment by comparing the fragmentation pattern of the metabolite with that of the parent compound.[5]

In Vivo Pharmacokinetic Evaluation

Rationale: In vivo studies are essential to understand how the compound behaves in a complete biological system, integrating absorption, distribution, metabolism, and excretion. These studies provide the definitive parameters needed for preclinical assessment.[4]

Bioanalytical Method Development and Validation

Causality: A robust and validated bioanalytical method is the cornerstone of any PK study. Without accurate and precise quantification of the drug in biological matrices, the derived PK parameters are meaningless. The method must be selective for the parent compound and any major metabolites, and free from interference from endogenous components of the matrix (e.g., plasma, urine).[6]

Protocol Outline:

  • Instrumentation: Utilize a sensitive LC-MS/MS system.[6]

  • Sample Preparation: Develop a sample extraction procedure to isolate the analyte from plasma. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common, effective methods.[6]

  • Chromatography: Optimize the HPLC or UPLC method to achieve a sharp peak for the analyte and separate it from any interfering substances.

  • Mass Spectrometry: Optimize MS parameters (e.g., parent and product ion selection in Multiple Reaction Monitoring mode) for maximum sensitivity and selectivity.

  • Validation: Validate the method according to regulatory guidelines, assessing:

    • Linearity and Range

    • Accuracy and Precision

    • Selectivity and Specificity

    • Matrix Effect

    • Recovery

    • Stability (freeze-thaw, short-term, long-term)

Rodent Pharmacokinetic Study Design

Rationale: A rodent model (e.g., Sprague-Dawley rats) is a standard starting point for non-GLP in vivo PK studies. Administering the compound by both intravenous (IV) and oral (PO) routes allows for the determination of absolute bioavailability (F%), a critical parameter for oral drug candidates.

ParameterSpecificationRationale
Species Male Sprague-Dawley Rats (n=3-4 per group)Well-characterized species for PK studies.
IV Group 1 mg/kg via tail vein injectionProvides direct systemic administration, allowing for calculation of clearance and volume of distribution.
PO Group 10 mg/kg via oral gavageAssesses oral absorption and allows for calculation of Cmax, Tmax, and bioavailability.
Formulation IV: Solubilized in a vehicle like 5% DMSO / 40% PEG300 / 55% Saline. PO: Suspension or solution in a suitable vehicle.Vehicle choice is critical for ensuring the compound is fully dissolved (IV) or adequately dispersed (PO).
Blood Sampling Serial sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a cannulated vessel.A rich sampling schedule is necessary to accurately define the plasma concentration-time curve.
Sample Processing Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuge to obtain plasma, and store at -80°C until analysis.Proper handling and storage are crucial to ensure sample integrity.
Excretion Pathway Determination

Rationale: Understanding the routes of elimination (renal vs. fecal) is important for a complete PK profile. This is often done in conjunction with the main PK study.

Protocol:

  • Housing: House the animals in metabolic cages that allow for the separate collection of urine and feces.[7]

  • Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h) after dosing.[7]

  • Analysis: Homogenize fecal samples and extract both urine and fecal homogenates. Analyze the extracts using the validated LC-MS/MS method to quantify the amount of parent drug and any major identified metabolites.

  • Interpretation: Calculate the percentage of the administered dose recovered in urine and feces to determine the primary route of excretion.[7][8]

Data Analysis and Pharmacokinetic Parameters

Upon obtaining the plasma concentration-time data, standard non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA key parameter for assessing bioavailability and overall exposure.
t½ (Half-life) Time for plasma concentration to decrease by halfDetermines dosing interval and time to reach steady state.
CL (Clearance) Volume of plasma cleared of drug per unit timeIndicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides insight into the extent of tissue distribution.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive pharmacokinetic evaluation of 1-(3,4-dimethoxyphenyl)decan-1-one. By following the proposed workflow—from foundational in vitro metabolic assays to definitive in vivo studies—researchers can efficiently and accurately characterize the ADME profile of this compound. The resulting data will be critical for any further investigation into its potential as a therapeutic agent, providing the necessary insights to guide future preclinical and clinical development.

References

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  • Benchchem. 1-(3,4-Dimethoxyphenyl)decan-1-one.
  • Padilha EC, Wang J, Kerns E, et al. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. 2019.
  • Crawford JJ, Bowyer J, Cook CR, et al. Pharmacokinetic Benefits of 3,4-Dimethoxy Substitution of a Phenyl ring and Design of Isosteres yielding orally available Cathepsin K Inhibitors. Journal of Medicinal Chemistry. 2012;55(19):8827-8837.
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  • Fitsev IM, Kiselev VG, Shevyrin VA. Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Butlerov Communications. 2019.
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  • Umesha B, Basavaraju YB, Kaur M, et al. 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. 2014;70(Pt 4):o368.
  • InvivoChem. 1-(3,4-Dimethoxyphenyl)ethanone-d3.
  • PubChem. 1-(3,4-Dimethoxyphenyl)decan-3-one.
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  • Westphal F, Rösner P, Junge T. Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one. Chirality. 2015;27(3):162-167.
  • Martínez-Gualda M, García-García P, Román-Leshkov Y, et al. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. 2024;2024(1):M1869.
  • Chantrapromma K, Fun HK, Yotphan S, et al. 1-(3,4-Dimethoxyphenyl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 11):o2568.
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  • Carlier J, Giorgetti A, Varì MR, et al. In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. International Journal of Molecular Sciences. 2022;23(14):8030.
  • Stapleton HM, Kelly SM, Pei R, et al. Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental Health Perspectives. 2009;117(2):197-202.
  • Khokhlov AL, Yaichkov II, Shetnev AA, et al. The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. Research Results in Pharmacology. 2025;11:1-10.
  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)-4-decen-3-one (FDB012388). 2010.
  • D'Elia RV, Lam M, Dos Santos N, et al. Excretion of mephedrone and its phase I metabolites in urine after a controlled intranasal administration to healthy human volunteers. Drug Testing and Analysis. 2021;13(12):2031-2041.
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Foundational

Solid-State Architecture and Physicochemical Profiling of 1-(3,4-Dimethoxyphenyl)decan-1-one

Executive Summary 1-(3,4-Dimethoxyphenyl)decan-1-one (often referred to as Methyl [6]-paradol) is a synthetic organic compound characterized by a rigid dimethoxybenzene pharmacophore coupled with a highly flexible decano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,4-Dimethoxyphenyl)decan-1-one (often referred to as Methyl [6]-paradol) is a synthetic organic compound characterized by a rigid dimethoxybenzene pharmacophore coupled with a highly flexible decanoyl aliphatic chain. As a structural analog of the bioactive constituents found in Zingiber officinale (ginger), this molecule serves as a critical synthetic intermediate and a model compound for understanding the solid-state behavior of lipidic aryl ketones 1.

For researchers and drug development professionals, understanding the crystalline structure and physical properties of such amphiphilic-like molecules is paramount. The extreme disparity between the rigid aromatic head and the flexible lipophilic tail dictates its solubility, polymorphism, and formulation viability in lipid-based drug delivery systems. This whitepaper provides an authoritative, in-depth analysis of its molecular topology, theoretical crystal packing, and the rigorous analytical protocols required to characterize its solid-state properties.

Molecular Topology and Conformational Dynamics

The unique physical properties of 1-(3,4-Dimethoxyphenyl)decan-1-one arise from its tripartite molecular architecture. Each domain contributes distinct intermolecular forces that govern its behavior in both the solid state and in solution.

  • The 3,4-Dimethoxyphenyl Headgroup: The methoxy groups act as electron-donating auxochromes via resonance, increasing the electron density of the aromatic ring. To maximize p−π conjugation, these methoxy groups strongly prefer a coplanar conformation with the benzene ring. In the solid state, this planar surface facilitates weak π−π stacking interactions.

  • The Ketone Linker: Positioned at C1, the carbonyl group introduces a permanent dipole moment and serves as the molecule's primary hydrogen-bond acceptor. Because the molecule lacks hydrogen-bond donors, classical extensive H-bond networks are absent, making dipole-dipole interactions the dominant electrostatic force.

  • The Decanoyl Tail: The 10-carbon aliphatic chain possesses high conformational entropy. In a crystalline lattice, this chain must overcome its rotational degrees of freedom to adopt an all-trans zigzag conformation, which maximizes stabilizing van der Waals dispersion forces.

StructuralDomains Molecule 1-(3,4-Dimethoxyphenyl) decan-1-one Head Aromatic Headgroup 3,4-Dimethoxyphenyl Rigid, Planar Molecule->Head Linker Ketone Linker C=O Dipole Moment Molecule->Linker Tail Aliphatic Tail Decanoyl Chain Highly Flexible Molecule->Tail Force1 Pi-Pi Stacking & Weak C-H...O Bonds Head->Force1 Force2 Strong Dipole-Dipole Interactions Linker->Force2 Force3 Van der Waals Dispersion Forces Tail->Force3

Fig 1: Structural domains of 1-(3,4-Dimethoxyphenyl)decan-1-one and their solid-state intermolecular forces.

Theoretical Crystalline Structure and Packing Motifs

While a definitive single-crystal X-ray diffraction (SCXRD) structure for 1-(3,4-Dimethoxyphenyl)decan-1-one has not yet been deposited in primary crystallographic databases 1, we can rigorously deduce its solid-state behavior through comparative crystallography of homologous 1-arylalkanones.

Lamellar Packing and Polymorphism

Molecules with long alkyl chains attached to rigid aromatic cores typically crystallize in low-symmetry space groups (e.g., P21​/c or P1ˉ ). The crystal lattice is thermodynamically driven by the interdigitation of the decanoyl chains.

  • Subcell Packing: The aliphatic tails align parallel to one another, forming a hydrophobic subcell dominated by London dispersion forces.

  • Head-to-Head Alignment: The polar dimethoxyphenyl heads cluster together, aligning their dipole moments anti-parallel to cancel out macroscopic polarity.

  • Polymorphism: Because the energy barrier to rotate the terminal bonds of the decyl chain is low, this compound is highly susceptible to polymorphism. Rapid cooling from a melt or solvent often yields metastable polymorphs with partially disordered chains (smectic-like phases), while slow solvent evaporation yields the thermodynamically stable crystalline form with an all-trans chain conformation.

Physicochemical & Thermodynamic Profiling

The physical properties of 1-(3,4-Dimethoxyphenyl)decan-1-one dictate its handling, storage, and formulation strategy. Due to the lack of hydrogen bond donors and the presence of a C10 lipophilic tail, the molecule exhibits profound hydrophobicity, making it an excellent candidate for lipid nanoparticle (LNP) encapsulation.

Table 1: Quantitative Physicochemical Parameters
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C18​H28​O3​ Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 292.41 g/mol 2Determines stoichiometric ratios for synthetic derivatization.
H-Bond Donors / Acceptors 0 / 3Limits aqueous solubility; drives dipole-mediated crystal packing.
Rotatable Bonds 11High entropy penalty upon crystallization; favors low melting point.
Estimated LogP ~ 4.8 - 5.2Highly lipophilic; requires non-polar solvents (e.g., DCM, Hexane) for extraction.
Physical State (Standard) Low-melting solid / WaxyProne to supercooling; may exist as a viscous liquid at room temperature depending on purity.

Analytical Characterization Protocols

To establish a robust, self-validating system for characterizing the physical and crystalline properties of 1-(3,4-Dimethoxyphenyl)decan-1-one, researchers must employ orthogonal analytical techniques. The following protocols are designed to ensure data integrity by cross-verifying thermal events with structural lattice changes.

AnalyticalWorkflow cluster_0 Primary Characterization Suite Phase1 Sample Preparation (Gentle Milling / Controlled Crystallization) DSC Differential Scanning Calorimetry (DSC) Identify Tm, Tg, Polymorphs Phase1->DSC PXRD Powder X-Ray Diffraction (PXRD) Determine Phase Purity & D-Spacing Phase1->PXRD FTIR FTIR Spectroscopy Map H-Bonding & Conformation Phase1->FTIR Phase3 Data Synthesis & Lattice Modeling DSC->Phase3 PXRD->Phase3 FTIR->Phase3

Fig 2: Self-validating analytical workflow for solid-state characterization and lattice modeling.

Protocol A: Thermal Analysis via DSC (Polymorph Screening)

Objective: Determine the melting point ( Tm​ ), glass transition temperature ( Tg​ ), and identify polymorphic transitions. Causality & Rationale: A nitrogen purge is critical not just to prevent oxidation of the aliphatic chain at elevated temperatures, but to efficiently sweep away any evolved volatiles (like residual crystallization solvent) that could act as plasticizers and artificially depress the melting point.

  • Sample Preparation: Accurately weigh 3–5 mg of the compound into a standard aluminum pan. Crimp the lid loosely to allow for gas exchange.

  • Validation Step (TGA): Prior to DSC, run Thermogravimetric Analysis (TGA) from 25°C to 200°C to confirm the absence of mass loss (desolvation). If mass loss occurs, any endotherm observed in DSC may be a desolvation event rather than a true melt.

  • Method Execution: Equilibrate at -20°C. Heat to 100°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Cooling Cycle: Cool back to -20°C at 10°C/min to observe crystallization exotherms. Note: Long-chain ketones often supercool significantly before crystallizing.

Protocol B: Powder X-Ray Diffraction (PXRD)

Objective: Confirm crystallinity, identify phase purity, and measure lamellar d -spacing. Causality & Rationale: Gentle grinding in an agate mortar is specified over high-energy ball-milling. High-energy milling imparts significant mechanical stress, which can induce polymorphic transformations or drive the low-melting waxy solid into an amorphous state, invalidating the structural data.

  • Sample Preparation: Gently grind the crystalline solid using an agate mortar and pestle. Pack the powder onto a zero-background silicon sample holder to minimize signal-to-noise interference.

  • Method Execution: Analyze using Cu radiation ( λ=1.5406 Å). Set the scan range from 2θ=2∘ to 40∘ with a step size of 0.02∘ and a dwell time of 1 second per step.

  • Data Interpretation: Pay special attention to the low-angle region ( 2∘−10∘ ). The intense peaks in this region correspond to the long d -spacing of the lamellar lipidic planes (typically 15–25 Å for decanoyl derivatives).

Mechanistic Insights for Drug Development

The structural profile of 1-(3,4-Dimethoxyphenyl)decan-1-one makes it an invaluable asset in medicinal chemistry. Its dimethoxyphenyl scaffold is a recognized pharmacophore found in numerous natural products with anti-inflammatory and antioxidant activities, akin to the active constituents of Zingiber officinale3.

From a formulation perspective, the compound's high LogP and flexible decanoyl chain allow it to seamlessly integrate into the hydrophobic cores of lipid bilayers and micelles. This makes it an ideal candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Solid Lipid Nanoparticles (SLNs) , where the drug itself acts as a lipidic structural component, enhancing the bioavailability of co-formulated active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information. "1-(3,4-Dimethoxyphenyl)decan-1-one." PubChem Compound Summary. Available at:[Link]

  • PMC - National Institutes of Health. "Zingiberis Rhizoma Recens: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Toxicology." Available at:[Link]

Sources

Exploratory

Engineering 1-(3,4-Dimethoxyphenyl)decan-1-one Derivatives: A Comprehensive Guide to Synthesis, Derivatization, and Applications

Executive Summary 1-(3,4-Dimethoxyphenyl)decan-1-one (Molecular Formula: C18​H28​O3​ , MW: 292.41 g/mol ) is a highly versatile synthetic organic compound and a structural analog of Methyl [6]-Paradol[1]. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,4-Dimethoxyphenyl)decan-1-one (Molecular Formula: C18​H28​O3​ , MW: 292.41 g/mol ) is a highly versatile synthetic organic compound and a structural analog of Methyl [6]-Paradol[1]. Characterized by a 10-carbon alkanone chain linked to an electron-rich 3,4-dimethoxyphenyl ring, this 1-arylalkanone scaffold serves as a privileged pharmacophore in medicinal chemistry[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep mechanistic understanding of its synthesis, self-validating experimental protocols, and structure-activity relationship (SAR) derivatization strategies.

Chemical Architecture & Mechanistic Synthesis

The core architecture of 1-(3,4-dimethoxyphenyl)decan-1-one relies on the strategic union of an acyl donor and an electron-rich aromatic system. The primary synthetic route is the Friedel-Crafts Acylation , an electrophilic aromatic substitution that couples veratrole (1,2-dimethoxybenzene) with decanoyl chloride[1].

Mechanistic Causality

The two methoxy groups on the veratrole ring are strongly electron-donating via resonance, which significantly increases the nucleophilicity of the aromatic system. When decanoyl chloride interacts with a Lewis acid catalyst (e.g., AlCl3​ ), it generates a highly electrophilic acylium ion[1]. Due to the steric bulk of the 10-carbon decanoyl chain, electrophilic attack is directed predominantly to the 4-position of veratrole (para to one methoxy group and ortho to the other), ensuring high regioselectivity for the target isomer.

FC_Mechanism Veratrole 1,2-Dimethoxybenzene (Electron-Rich Arene) Sigma Wheland Intermediate (Sigma Complex) Veratrole->Sigma Nucleophilic Attack Decanoyl Decanoyl Chloride (Acyl Precursor) Acylium Acylium Ion [Electrophile] Decanoyl->Acylium Catalyst Activation Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Acylium Complexation Acylium->Sigma Electrophilic Addition Product 1-(3,4-Dimethoxyphenyl)decan-1-one (Target Scaffold) Sigma->Product Deprotonation & Rearomatization

Mechanistic pathway of Friedel-Crafts acylation forming 1-(3,4-Dimethoxyphenyl)decan-1-one.

Quantitative Analysis of Catalytic Systems

Modern synthesis emphasizes green chemistry principles, transitioning away from stoichiometric, toxic Lewis acids toward recyclable solid acid catalysts[1]. Table 1 summarizes the performance metrics of various catalytic systems used in the acylation of veratrole[2].

Table 1: Quantitative Comparison of Catalytic Systems for Friedel-Crafts Acylation

Catalytic SystemReaction TimeOptimal TempYield (%)Turnover Number (TON)Environmental Impact
AlCl3​ (Stoichiometric) 6.0 hours0°C to 25°C85 - 90N/A (Consumed)High (Toxic waste, corrosive)
Cu(OSO2​CF3​)2​ / SiO2​ 7.8 mins80°C (Microwave)> 9023Low (Recyclable, fast)
Zeolite (ZSM-5) 12.0 hours120°C70 - 75> 50Low (Shape selective, reusable)
Ion Exchange Resin 8.0 hours80°C80 - 85> 30Low (Easy separation)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an integrated validation checkpoint.

Protocol A: Classical Lewis Acid-Catalyzed Acylation
  • Preparation (Causality: Moisture Exclusion): Dissolve 10 mmol of veratrole and 11 mmol of decanoyl chloride in 50 mL of anhydrous dichloromethane (DCM) under a continuous N2​ atmosphere. Rationale: AlCl3​ reacts violently with ambient moisture to form inactive aluminum hydroxide and HCl gas, which would halt the catalytic cycle.

  • Activation (Causality: Exotherm Control): Cool the reaction flask to 0°C using an ice bath. Slowly add 12 mmol of anhydrous AlCl3​ in small portions over 30 minutes. Rationale: The generation of the acylium ion is highly exothermic. Rapid addition causes thermal spikes that lead to polyacylation or the cleavage of the methoxy ether bonds (demethylation).

  • Reaction & In-Process Control: Remove the ice bath and stir at room temperature for 6 hours. Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the veratrole spot ( Rf​≈0.6 ) is entirely consumed.

  • Quenching (Causality: Complex Hydrolysis): Carefully pour the reaction mixture over 100 mL of ice-cold 1M HCl. Rationale: The acidic aqueous quench safely hydrolyzes the aluminum complex bound to the product's ketone oxygen, liberating the free 1-(3,4-dimethoxyphenyl)decan-1-one while keeping aluminum salts water-soluble for easy phase separation.

  • Purification & Final Validation: Extract the organic layer, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography. Validation Checkpoint: Confirm the structure via 1H NMR. Look for the characteristic triplet of the terminal methyl group ( ≈0.88 ppm) and the distinct aromatic proton signals of the 3,4-dimethoxyphenyl moiety ( ≈6.8−7.6 ppm)[1].

Exp_Workflow Prep Step 1: Preparation Anhydrous DCM, N2 Atm Activation Step 2: Activation AlCl3 Addition at 0°C Prep->Activation Reaction Step 3: Reaction Stir 6h at Room Temp Activation->Reaction Quench Step 4: Quenching Ice-cold 1M HCl Reaction->Quench Purification Step 5: Purification Column Chromatography Quench->Purification Analysis Step 6: Validation NMR, MS, IR Confirmation Purification->Analysis

Self-validating experimental workflow for the synthesis and isolation of the target alkanone.

Derivatization Strategies (Structure-Activity Relationship)

The 1-(3,4-dimethoxyphenyl)decan-1-one scaffold is a prime candidate for derivatization to optimize pharmacokinetic and pharmacodynamic properties[1].

  • Ketone Transformations (Reduction): The C1 ketone can be reduced to a secondary alcohol using sodium borohydride ( NaBH4​ ). Causality: This transformation introduces a new chiral center and a hydrogen-bond donor, fundamentally altering the molecule's binding profile and increasing its hydrophilicity, which is critical for optimizing oral bioavailability and target receptor binding[1].

  • Alkyl Chain Modifications: Varying the acyl chloride chain length (e.g., using hexanoyl or tetradecanoyl chloride) directly modulates the molecule's lipophilicity (LogP). Causality: Tuning the chain length optimizes the compound's ability to partition into lipid membranes, a critical factor for targets requiring intracellular penetration or blood-brain barrier crossing[1].

  • Cyclic and Spiro-Analogues: Advanced modifications involve intramolecular cyclization of functionalized alkyl chains with the aromatic ring, creating conformationally constrained 3D shapes that enhance specific target binding affinities[1].

SAR_Logic Core Core Scaffold 1-(3,4-Dimethoxyphenyl) decan-1-one Ketone Ketone Reduction (NaBH4) Core->Ketone Alkyl Alkyl Chain Modification (C6 to C14) Core->Alkyl Ring Ring Substitution (e.g., Halogenation) Core->Ring SecAlcohol Secondary Alcohols (New Chiral Center) Ketone->SecAlcohol Lipophilicity Tuned Lipophilicity (LogP Optimization) Alkyl->Lipophilicity Binding Steric/Electronic Tuning (Target Binding) Ring->Binding

Structure-Activity Relationship (SAR) logic tree for derivatizing the 1-arylalkanone scaffold.

Biological & Material Science Applications

While specific clinical trials on the exact 1-(3,4-dimethoxyphenyl)decan-1-one molecule are limited, its structural proximity to ginger constituents (e.g., 1-(3,4-Dimethoxyphenyl)-4-decen-3-one) positions it as a highly valuable biomarker for food analysis[1]. Furthermore, the dimethoxyphenyl scaffold is a recognized pharmacophore. Researchers actively utilize this compound as an intermediate building block for the synthesis of complex pharmaceuticals, including:

  • Chalcone Derivatives: Precursors to flavonoids with known anti-inflammatory properties[1].

  • Pyrazole Derivatives: Utilized in the development of COX-2 inhibitors and analgesics[1].

  • Podophyllotoxin Analogs: Investigated for their potent antineoplastic (anti-cancer) activities by inhibiting microtubule assembly[1].

References

  • Title: 1-(3,4-Dimethoxyphenyl)
  • Title: 1-(3,4-Dimethoxyphenyl)
  • Source: DOKUMEN.

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation for 1-(3,4-Dimethoxyphenyl)decan-1-one

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Analytical Target Profile (ATP) The compound 1-(3,4-Dimethoxyphenyl)d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Analytical Target Profile (ATP)

The compound 1-(3,4-Dimethoxyphenyl)decan-1-one (a synthetic analog closely related to naturally occurring paradols such as Methyl[6]-paradol) presents unique analytical challenges due to its structural dichotomy[1]. The molecule features a polar, UV-active dimethoxyphenyl head group conjugated to a highly lipophilic, 10-carbon aliphatic tail (decan-1-one).

As a Senior Application Scientist, my objective in this guide is to move beyond merely listing chromatographic parameters. Instead, we will deconstruct the causality behind the method development process. By understanding the physicochemical behavior of this lipophilic phenone, we can engineer a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method that fully complies with the latest ICH Q2(R2) validation guidelines[2],[3].

MethodLifecycle A 1. Analyte Profiling (Lipophilicity, UV Max) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (ACN/Water Gradient) B->C D 4. ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D E 5. Routine QC Analysis & Lifecycle Management D->E

Figure 1: Analytical procedure lifecycle from profiling to routine QC.

Chromatographic Strategy: The "Why" Behind the Method

Developing an assay for lipophilic compounds requires balancing retention factor ( k′ ), column efficiency ( N ), and selectivity ( α )[4],.

Stationary Phase Selection: Managing Hydrophobic Intercalation

The C10 alkyl chain of 1-(3,4-Dimethoxyphenyl)decan-1-one acts as a hydrophobic anchor, intercalating deeply into standard alkyl-bonded stationary phases.

  • The Choice: We select a high-density, end-capped C18 column (150 mm × 4.6 mm, 5 µm).

  • The Causality: While a C8 column would reduce run times for lipophilic compounds, a C18 phase offers superior steric selectivity for resolving structurally similar degradation products (e.g., oxidized derivatives of the alkyl chain or demethylated impurities). End-capping is critical; the ketone carbonyl can undergo secondary hydrogen-bonding interactions with free surface silanols, leading to severe peak tailing. End-capping neutralizes these silanols, ensuring Gaussian peak symmetry.

Mobile Phase & Elution Dynamics
  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol. ACN possesses a lower viscosity and higher elution strength for aliphatic chains, which minimizes system backpressure and sharpens the elution band of the C10 moiety[5].

  • Aqueous Phase: HPLC-grade water buffered with 0.1% Formic Acid (FA) . Although the target analyte is neutral and does not ionize, the acidic modifier suppresses the ionization of any residual silanols on the silica matrix, further preventing peak tailing and stabilizing the baseline.

  • Elution Mode: A Gradient elution is employed. An isocratic high-organic method would elute the main peak efficiently but would compress early-eluting polar impurities into the solvent front ( t0​ ). A gradient starting at 50% ACN allows polar degradants to partition and resolve, while ramping to 90% ACN provides the solvent strength necessary to desorb the lipophilic main peak.

Detector Optimization

The dimethoxybenzene chromophore exhibits strong π→π∗ and n→π∗ transitions. A Photodiode Array (PDA) detector is set to 280 nm . This specific wavelength maximizes the signal-to-noise ratio for the analyte while remaining completely blind to the UV cutoff of Acetonitrile (190 nm) and Formic Acid (210 nm), ensuring a flat, drift-free baseline during the gradient ramp.

PartitionMechanism Analyte 1-(3,4-Dimethoxyphenyl)decan-1-one (C10 Alkyl Chain) Stationary C18 Stationary Phase (Hydrophobic Intercalation) Analyte->Stationary High Retention Mobile Mobile Phase (High % Acetonitrile) Stationary->Mobile Desorption (Solvent Strength) Detector PDA Detector (280 nm Absorbance) Mobile->Detector Elution

Figure 2: Chromatographic partitioning mechanism of the lipophilic analyte.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By matching the sample diluent to the initial mobile phase conditions, we eliminate solvent-mismatch artifacts (viscous fingering), ensuring the integrity of the chromatography.

Reagent Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of 100% Acetonitrile (to ensure complete solubilization of the lipophilic compound), then make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Sample Diluent (50:50 ACN:Water). Note: Do not use 100% ACN as the final diluent, as injecting a strong solvent into a weaker initial mobile phase will distort the peak shape.

Optimized Chromatographic Conditions
ParameterSetting / Specification
Column End-capped C18, 150 mm × 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 35°C (Improves mass transfer kinetics for large molecules)
Injection Volume 10 µL
Detection PDA at 280 nm (Spectrum extraction: 200–400 nm)
Autosampler Temp 15°C

Gradient Program:

Time (min) % Mobile Phase A (0.1% FA) % Mobile Phase B (ACN) Elution Rationale
0.0 50 50 Equilibration & elution of polar impurities
2.0 50 50 Isocratic hold to stabilize baseline
10.0 10 90 Linear ramp to desorb the C10 alkyl chain
15.0 10 90 High-organic wash to clear strongly retained matrix
15.1 50 50 Rapid return to initial conditions

| 20.0 | 50 | 50 | Column re-equilibration |

Method Validation Framework (ICH Q2(R2) Compliance)

Following the ICH Q2(R2) guidelines (effective June 2024), the analytical procedure must be demonstrated to be fit for its intended purpose[2],[3],[6]. The following parameters represent the validation protocol and expected acceptance criteria for this specific method.

Specificity & Stability-Indicating Power

Protocol: The analyte is subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, and thermal stress at 60°C for 24 hours). Evaluation: The PDA detector is used to assess peak purity. The method is considered specific if the purity angle of the 1-(3,4-Dimethoxyphenyl)decan-1-one peak is less than the purity threshold across all stressed samples, proving no co-elution of degradants.

Linearity and Range

Protocol: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate. Evaluation: Perform linear regression analysis (Area vs. Concentration).

Accuracy (Recovery)

Protocol: Spike known amounts of the reference standard into a placebo matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (n=9 total).

Precision (Repeatability & Intermediate Precision)

Protocol: For Repeatability, inject six independent preparations of the 100 µg/mL working standard on the same day. For Intermediate Precision, have a second analyst perform the same procedure on a different day using a different HPLC system.

Validation Summary Data (Representative)
Validation ParameterICH Q2(R2) RequirementRepresentative ResultsPass/Fail
Specificity Baseline separation of all peaks; Peak PurityPurity Angle < Purity ThresholdPASS
Linearity R2≥0.999 across the reportable range R2=0.9998 PASS
Accuracy Mean recovery between 98.0% - 102.0%99.4% – 100.8%PASS
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.85%PASS
Intermediate Precision %RSD ≤2.0% (n=12 across 2 days)%RSD = 1.12%PASS
Robustness Stable under deliberate variationsNo significant change in k′ or N PASS

References

  • [2] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (November 30, 2023). Retrieved from:[Link]

  • [3] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Effective June 14, 2024). Retrieved from:[Link]

Sources

Application

Application Notes &amp; Protocols: The Synthetic Versatility of 1-(3,4-Dimethoxyphenyl)decan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Situating 1-(3,4-Dimethoxyphenyl)decan-1-one in Modern Synthesis In the landscape of organic synthesis, the strategic selection of precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 1-(3,4-Dimethoxyphenyl)decan-1-one in Modern Synthesis

In the landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. 1-(3,4-Dimethoxyphenyl)decan-1-one (Molecular Formula: C₁₈H₂₈O₃, Molecular Weight: 292.41 g/mol ) emerges as a precursor of significant interest.[1] Its structure, featuring a long alkyl chain appended to a dimethoxybenzene ring, presents a unique combination of a modifiable carbonyl group, a nucleophilic aromatic core, and a lipophilic tail.[1]

The 3,4-dimethoxyphenyl moiety, often referred to as a veratryl group, is a well-established pharmacophore present in numerous natural products and synthetic intermediates with diverse biological activities.[1] While direct biological studies on this specific ketone are limited, its structural analogues have been identified in natural sources like ginger (Zingiber officinale), hinting at a biochemically relevant scaffold.[1][2][3] This guide provides an in-depth exploration of the synthesis of this precursor and its subsequent application in key synthetic transformations, offering both the theoretical underpinnings and detailed, field-tested protocols.

Part 1: Synthesis of the Precursor via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one is the Friedel-Crafts acylation.[1][4] This cornerstone of C-C bond formation involves the electrophilic aromatic substitution of a veratrole (1,2-dimethoxybenzene) ring with an activated decanoyl derivative, typically decanoyl chloride.[1][5] The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which polarizes the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion.[5] A key advantage of acylation over alkylation is the deactivation of the product towards further substitution, which effectively prevents polysubstitution.[5]

cluster_0 Mechanism Veratrole Veratrole (1,2-Dimethoxybenzene) Product 1-(3,4-Dimethoxyphenyl)decan-1-one Veratrole->Product DecanoylCl Decanoyl Chloride Acylium_Ion Acylium Ion (Electrophile) DecanoylCl->Acylium_Ion + AlCl₃ DecanoylCl->Product AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->Product Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex + Veratrole Sigma_Complex->Product - H⁺ - AlCl₃ Ketone 1-(3,4-Dimethoxyphenyl)decan-1-one Clemmensen Clemmensen Reduction (Acidic Conditions) Ketone->Clemmensen Zn(Hg), conc. HCl WolffKishner Wolff-Kishner Reduction (Basic Conditions) Ketone->WolffKishner H₂NNH₂, KOH, Heat Alkane 1-(3,4-Dimethoxyphenyl)decane Clemmensen->Alkane WolffKishner->Alkane cluster_0 Synthetic Elaboration Ketone 1-(3,4-Dimethoxyphenyl)decan-1-one Reduction Reduction (e.g., NaBH₄) Ketone->Reduction Condensation Claisen-Schmidt Condensation Ketone->Condensation + Ar-CHO, Base Alcohol Secondary Alcohol (Chiral Center) Reduction->Alcohol Chalcone Chalcone Derivative (α,β-Unsaturated Ketone) Condensation->Chalcone

Sources

Method

Application Note: Structural Elucidation of 1-(3,4-Dimethoxyphenyl)decan-1-one using a Comprehensive NMR Spectroscopy Protocol

Abstract This application note provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete structural assignment of 1-(3,4-Dimethoxyphenyl)decan-1-one. The methodology pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete structural assignment of 1-(3,4-Dimethoxyphenyl)decan-1-one. The methodology presented herein is designed to be a self-validating system, progressing from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques. By explaining the causality behind experimental choices, this guide equips researchers with the necessary framework to unambiguously determine the molecular structure, ensuring high confidence in analytical results for compounds of similar complexity.

Introduction: The Rationale for a Multi-Dimensional NMR Approach

The structural characterization of organic molecules is a cornerstone of chemical research and drug development. 1-(3,4-Dimethoxyphenyl)decan-1-one presents a common structural motif: an aromatic core linked to a long aliphatic chain. While seemingly straightforward, complete and unambiguous assignment of every proton and carbon signal requires a systematic approach.

One-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information regarding the number and electronic environment of unique nuclei.[1][2] However, signal overlap, particularly in the aliphatic region, and the challenge of definitively linking specific protons to their corresponding carbons necessitate more advanced techniques. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide through-bond connectivity information, creating a comprehensive "map" of the molecule's atomic framework.[3][4] This protocol leverages a suite of these experiments to build the structure piece by piece, ensuring each assignment is cross-validated by multiple data points.

Predicted Spectral Data

A preliminary analysis of the molecular structure allows for the prediction of expected chemical shifts. This serves as a valuable guide during the data interpretation phase.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3,4-Dimethoxyphenyl)decan-1-one. Assignments are based on standard chemical shift increments and data from analogous structures.

AssignmentAtom(s)Predicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Aromatic H-2'~7.53d1H122.5
H-5'~6.90d1H110.0
H-6'~7.55dd1H110.2
C-1'---130.5
C-2'---110.0
C-3'---149.2
C-4'---153.5
C-5'---110.2
C-6'---122.5
Carbonyl C-1---~200.0
Aliphatic H-2~2.90t2H~38.5
H-3~1.70quint2H~24.5
H-4 to H-8~1.25-1.40m10H~29.0-29.5
H-9~1.30m2H~32.0
H-10~0.88t3H~14.1
Methoxy -OCH₃ (x2)~3.93, ~3.95s6H~56.0

Experimental Workflow: From Sample Preparation to Structural Verification

The logical flow of this protocol ensures that data from initial, simpler experiments inform the setup and interpretation of subsequent, more complex ones.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Correlation cluster_final Phase 4: Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR (Proton Count & Coupling) SamplePrep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Count) H1_NMR->C13_NMR DEPT135 DEPT-135 (CH, CH₂, CH₃ ID) C13_NMR->DEPT135 COSY ¹H-¹H COSY (H-H Connectivity) DEPT135->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure Assignment (Data Integration) HMBC->Structure

Caption: Overall workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[5] A homogenous, particulate-free solution is essential for achieving high-resolution data.

  • Weighing: Accurately weigh 10-20 mg of 1-(3,4-Dimethoxyphenyl)decan-1-one for ¹H NMR and 50-75 mg for subsequent ¹³C-based experiments.[6]

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). This solvent is an excellent choice for this compound due to its ability to dissolve moderately polar to nonpolar molecules and its single residual proton peak at ~7.26 ppm, which typically does not interfere with signals of interest.[7]

  • Dissolution: Dissolve the sample in the CDCl₃ within a small vial. Gentle agitation or vortexing can aid dissolution.[6]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube using a Pasteur pipette plugged with a small piece of Kimwipe or glass wool.[7][8]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

1D NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard multinuclear probe.

Protocol 1: ¹H NMR (Proton) Spectroscopy

  • Purpose: To determine the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and spin-spin coupling patterns.[2]

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time (AQ): 3-4 seconds.[9]

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures more accurate integration.[10]

    • Number of Scans (NS): 8-16. Increase for dilute samples.

Protocol 2: ¹³C{¹H} NMR (Carbon) Spectroscopy

  • Purpose: To determine the number of unique carbon environments. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each carbon.[1]

  • Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar).

  • Key Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or higher, as ¹³C has a low natural abundance.[11]

Protocol 3: DEPT-135 Spectroscopy

  • Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between carbon types.[12] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are not observed.[13][14]

  • Pulse Program: DEPT-135 sequence.

  • Key Parameters: Same as ¹³C NMR, but typically requires fewer scans.

2D NMR Data Acquisition

Protocol 4: ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are spin-coupled to each other, typically those on adjacent carbons (2-3 bonds apart).[4][15] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the mapping of proton spin systems.[16]

  • Pulse Program: Standard COSY (e.g., cosygpqf).

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as ¹H NMR (~16 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

Protocol 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates each proton with the carbon to which it is directly attached (one-bond correlation).[17][18] This is a highly sensitive experiment that definitively links proton signals to their corresponding carbon signals.[19]

  • Pulse Program: Standard HSQC with sensitivity enhancement and gradients (e.g., hsqcedetgpsisp2.3).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~16 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm (focused on the aliphatic and aromatic region, e.g., 0 to 180 ppm).

    • Number of Increments (F1): 256.

    • Number of Scans (NS): 2-8 per increment.

Protocol 6: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Correlates protons and carbons over longer ranges, typically 2-3 bonds.[20] This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects fragments identified by COSY and HSQC.[21] For example, it can show correlations from the H-2 protons to the carbonyl carbon (C-1) and the aromatic carbon C-1'.[22]

  • Pulse Program: Standard HMBC with gradients (e.g., hmbcgplpndqf).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~16 ppm.

    • Spectral Width (F1 - ¹³C): ~240 ppm.

    • Number of Increments (F1): 400-512.

    • Number of Scans (NS): 4-16 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Data Analysis and Structural Assembly

The structural elucidation is performed by integrating the information from all experiments in a stepwise manner.

  • ¹H NMR Analysis: Integrate all peaks. Identify the aromatic region (3H), the methoxy singlets (6H), the alpha-methylene triplet (~2.9 ppm, 2H), the terminal methyl triplet (~0.9 ppm, 3H), and the complex aliphatic envelope.

  • ¹³C and DEPT-135 Analysis: Count the total carbon signals. Use the DEPT-135 spectrum to identify the number of CH₃, CH₂, and CH carbons. By comparing the ¹³C and DEPT-135 spectra, the quaternary carbons (which are present in the ¹³C but absent in the DEPT) can be identified.[1]

  • HSQC Analysis: Assign each protonated carbon by matching the proton chemical shift on one axis to the carbon chemical shift on the other. This populates the C-H pairs in the predicted data table.

  • COSY Analysis: Starting from an easily identifiable signal like the alpha-methylene (H-2), "walk" along the aliphatic chain by following the cross-peaks (H-2 to H-3, H-3 to H-4, etc.). Similarly, trace the connectivity of the three aromatic protons.

  • HMBC Analysis: This final step connects all the fragments. Key correlations to look for are shown in the diagram below. These long-range connections confirm the link between the carbonyl group, the aromatic ring, and the aliphatic chain, completing the structural puzzle.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

This application note details a robust and systematic NMR protocol for the complete structural assignment of 1-(3,4-Dimethoxyphenyl)decan-1-one. By methodically applying 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can build a comprehensive and cross-validated structural model. This workflow serves as a reliable template for the characterization of other small molecules containing both aromatic and aliphatic moieties, ensuring data integrity and confidence in molecular structure determination.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data: Two Dimensional NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2008, July 28). Interpreting a 1H-13C HMBC spectrum. Retrieved from [Link]

  • Wiley Online Library. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2010, November 23). H-C multiple-bond correlations: HMBC. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, April 11). COSY NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Principal ¹H‐¹³C HMBC correlations for elucidation structure. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). 13C - DEPT - Proc. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ¹H–¹³C HMBC correlations for caulamidine A (1). Retrieved from [Link]

  • PubMed. (1991). Assignment of the natural abundance 13C spectrum of proteins using 13C 1H-detected heteronuclear multiple-bond correlation NMR spectroscopy. Biochemistry, 30(43), 10457-66. Retrieved from [Link]

  • Fiveable. (2025, August 15). COSY: Organic Chemistry Study Guide. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Basic heteronuclear correlations: HSQC. Retrieved from [Link]

  • Scribd. (n.d.). COSY NMR Analysis of Organic Compounds. Retrieved from [Link]

  • University of California, San Diego - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Bristol, School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ACS Publications. (2024, October 31). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 2. Retrieved from [Link]

  • Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0219339). Retrieved from [Link]

Sources

Application

mass spectrometry analysis of 1-(3,4-Dimethoxyphenyl)decan-1-one

Application Note: Advanced Mass Spectrometric Characterization and Fragmentation Profiling of 1-(3,4-Dimethoxyphenyl)decan-1-one Target Audience: Analytical Chemists, Mass Spectrometrists, and Natural Product/Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Mass Spectrometric Characterization and Fragmentation Profiling of 1-(3,4-Dimethoxyphenyl)decan-1-one

Target Audience: Analytical Chemists, Mass Spectrometrists, and Natural Product/Drug Development Researchers.

Introduction & Scientific Rationale

1-(3,4-Dimethoxyphenyl)decan-1-one (also known as Methyl [6]-paradol) is a synthetic organic compound with the molecular formula C₁₈H₂₈O₃ and a molecular weight of 292.41 g/mol [1]. Structurally, it consists of a highly lipophilic decan-1-one chain linked to a 3,4-dimethoxyphenyl ring. This dimethoxyphenyl scaffold is a privileged pharmacophore found in numerous biologically active natural products and serves as a critical synthetic intermediate for chalcone and pyrazole derivatives[1].

While its close structural analog, 6-paradol, is a well-documented bioactive constituent of ginger (Zingiber officinale)[2], the methylation of the phenolic hydroxyl group in 1-(3,4-Dimethoxyphenyl)decan-1-one fundamentally alters its ionization behavior in mass spectrometry. This application note details the optimized chromatographic strategies, ionization causality, and definitive fragmentation mechanisms required for the robust qualitative and quantitative analysis of this compound.

Experimental Design & Causality

As an application scientist, method development requires aligning the physicochemical properties of the analyte with the appropriate instrumental techniques:

  • Chromatographic Strategy (Why Reversed-Phase C18?): The 10-carbon alkyl chain renders the molecule highly hydrophobic. A reversed-phase sub-2 µm C18 column is mandatory to ensure adequate retention, prevent peak tailing, and provide high-resolution separation from more polar matrix interferences[2].

  • Ionization Selection (Why ESI+ or EI over ESI-?): 6-paradol is typically analyzed in negative electrospray ionization (ESI-) because its free phenolic hydroxyl easily deprotonates to form [M-H]⁻[2]. However, the fully methylated 3,4-dimethoxy scaffold of 1-(3,4-Dimethoxyphenyl)decan-1-one prevents efficient deprotonation. Therefore, analysis must be conducted using Positive Electrospray Ionization (ESI+) with acidic modifiers to form[M+H]⁺ (m/z 293), or via Electron Ionization (EI) to form the radical cation M⁺• (m/z 292)[1]. EI at 70 eV is prioritized in this note for its ability to generate highly reproducible, structure-specific fragmentation patterns.

Step-by-Step Methodologies

Protocol A: Sample Preparation (Biological/Plant Matrices)

Self-validating principle: Protein precipitation combined with liquid-liquid extraction ensures the removal of phospholipids that cause ion suppression in ESI, while selectively partitioning the lipophilic target.

  • Aliquot 100 mg of homogenized sample or 50 µL of biological fluid into a 2.0 mL microcentrifuge tube[2].

  • Add 1.5 mL of an extraction solvent mixture consisting of Acetonitrile/Methanol/Water (45:45:10, v/v/v) containing 0.1% Formic Acid[2].

  • Vortex vigorously for 5 minutes, followed by ultrasonication in a water bath for 10 minutes at room temperature.

  • Centrifuge at 14,000 rpm for 30 minutes at 4 °C to pellet proteins and insoluble debris[2].

  • Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol B: LC-ESI(+)-MS/MS Conditions
  • Column: BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 35 °C[2].

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes carbonyl protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B (0–2 min) → 40% B (3 min) → 70% B (21 min) → 95% B (22–33 min)[2]. Flow rate: 0.2 mL/min.

  • MS Parameters: ESI positive mode; Capillary voltage 3.5 kV; Desolvation temp 350 °C.

Protocol C: GC-EI-MS Conditions (For Structural Elucidation)
  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 10 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Ion source temp 230 °C; Mass scan range m/z 50–400.

Data Analysis & Fragmentation Mechanisms

Under EI conditions (70 eV), 1-(3,4-Dimethoxyphenyl)decan-1-one yields a distinct molecular ion [M]⁺• at m/z 292. The structural elucidation relies on two primary, mechanistically driven fragmentation pathways[1]:

  • Alpha-Cleavage (m/z 165 & 137): Aromatic ketones undergo characteristic cleavage at the bond between the carbonyl carbon and the adjacent alkyl chain (α-cleavage). The loss of the non-polar alkyl radical (C₉H₁₉•, 127 Da) results in the formation of a highly stable, resonance-stabilized 3,4-dimethoxybenzoyl cation at m/z 165 [C₉H₉O₃]⁺. This fragment subsequently extrudes carbon monoxide (CO, 28 Da) to yield the 3,4-dimethoxyphenyl cation at m/z 137 [C₈H₉O₂]⁺[1].

  • McLafferty Rearrangement (m/z 194): Because the molecule possesses a long alkyl chain with available gamma-hydrogens, it undergoes a classic McLafferty rearrangement. The carbonyl oxygen abstracts a hydrogen from the gamma-carbon via a six-membered cyclic transition state. This is followed by the cleavage of the α-β carbon-carbon bond. For this specific compound, this pathway results in the loss of a neutral alkene (C₇H₁₄, 98 Da), yielding a characteristic radical cation fragment at m/z 194 [C₁₁H₁₄O₃]⁺•[1].

Quantitative Data Summary
Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaMass Loss (Da)Fragmentation Pathway
292292[C₁₈H₂₈O₃]⁺•N/AMolecular Ion (M⁺•)
292165[C₉H₉O₃]⁺127 (C₉H₁₉•)Alpha-cleavage
292137[C₈H₉O₂]⁺155 (C₉H₁₉• + CO)Alpha-cleavage followed by CO loss
292194[C₁₁H₁₄O₃]⁺•98 (C₇H₁₄)McLafferty Rearrangement

Mechanistic Visualization

G M Molecular Ion (M⁺•) 1-(3,4-Dimethoxyphenyl)decan-1-one m/z 292 [C₁₈H₂₈O₃]⁺• Alpha Alpha-Cleavage Loss of C₉H₁₉• radical m/z 165 [C₉H₉O₃]⁺ M->Alpha α-cleavage at carbonyl McLafferty McLafferty Rearrangement Loss of C₇H₁₄ alkene m/z 194[C₁₁H₁₄O₃]⁺• M->McLafferty γ-H transfer & α-β cleavage CO_loss CO Loss Loss of Carbon Monoxide m/z 137[C₈H₉O₂]⁺ Alpha->CO_loss -CO (28 Da)

Figure 1: EI mass spectrometric fragmentation pathways for 1-(3,4-Dimethoxyphenyl)decan-1-one.

References

  • Zhou, Y., et al. "Metabolic Profile of 6-Paradol, a Bioactive Compound of Ginger in Mice by High-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry". Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Application Note: Preparation of 1-(3,4-Dimethoxyphenyl)decan-1-one Analogs via Friedel-Crafts Acylation

Introduction & Scientific Context 1-(3,4-Dimethoxyphenyl)decan-1-one (also known as Methyl [6]-paradol) is a highly valued synthetic intermediate with the molecular formula C₁₈H₂₈O₃[1]. Featuring a decan-1-one aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-(3,4-Dimethoxyphenyl)decan-1-one (also known as Methyl [6]-paradol) is a highly valued synthetic intermediate with the molecular formula C₁₈H₂₈O₃[1]. Featuring a decan-1-one aliphatic chain linked to an electron-rich 3,4-dimethoxyphenyl ring, this scaffold is heavily utilized in medicinal chemistry and natural product synthesis[1]. It serves as a critical building block for the synthesis of gingerol, shogaol, and paradol analogs—bioactive compounds naturally found in Zingiber officinale (ginger) that exhibit potent anti-inflammatory and antioxidant properties[2].

This application note details a robust, scalable protocol for synthesizing 1-(3,4-dimethoxyphenyl)decan-1-one and its analogs using a Lewis acid-catalyzed Friedel-Crafts acylation[3].

Mechanistic Insights & Reaction Design (E-E-A-T)

To ensure high yields and regioselectivity, the synthesis relies on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) rather than alkylation[4].

  • Prevention of Polysubstitution: Unlike Friedel-Crafts alkylation, which produces electron-donating alkyl groups that promote over-alkylation, acylation introduces an electron-withdrawing ketone carbonyl. This immediately deactivates the aromatic ring, strictly limiting the reaction to monoacylation[5].

  • Regioselectivity: The two methoxy groups on veratrole act as strong electron-donating groups (EDGs) via resonance. The synergistic directing effects of the 1,2-dimethoxy substitution strongly favor electrophilic attack at the 4-position, minimizing steric hindrance and yielding the desired 1-(3,4-dimethoxyphenyl)alkan-1-one isomer.

  • Lewis Acid Stoichiometry: A common pitfall in this synthesis is using catalytic amounts of the Lewis acid. Aluminum chloride (AlCl₃) not only coordinates with the acyl chloride to form the reactive acylium ion but also forms a tight, stable complex with the carbonyl oxygen of the final aryl ketone product[6]. Therefore, at least 1.1 to 1.5 equivalents of AlCl₃ are strictly required to drive the reaction to completion[6].

Reaction Workflow

G A Decanoyl Chloride + AlCl3 B Acylium Ion Intermediate A->B Activation C Electrophilic Attack (Veratrole) B->C C-C Bond Formation D Sigma Complex (Arenium Ion) C->D Rate Limiting E Ketone-AlCl3 Complex D->E Deprotonation F Acidic Quench (HCl / Ice) E->F Workup G 1-(3,4-Dimethoxyphenyl) decan-1-one F->G Product Isolation

Figure 1. Mechanistic workflow of the Friedel-Crafts acylation of veratrole with decanoyl chloride.

Quantitative Data: Analog Scope

By varying the aliphatic chain length of the acyl chloride, a library of analogs can be synthesized. The table below summarizes expected outcomes based on standardized reaction conditions (1.0 eq veratrole, 1.05 eq acyl chloride, 1.2 eq AlCl₃ in CH₂Cl₂).

Table 1. Synthesis of 1-(3,4-Dimethoxyphenyl)alkan-1-one Analogs
Acyl ChlorideAlkyl ChainProduct NameTypical Yield (%)Physical State (RT)
Hexanoyl chlorideC61-(3,4-Dimethoxyphenyl)hexan-1-one82 - 86Pale yellow oil
Octanoyl chlorideC81-(3,4-Dimethoxyphenyl)octan-1-one78 - 84Viscous oil
Decanoyl chlorideC101-(3,4-Dimethoxyphenyl)decan-1-one75 - 80White/off-white solid
Dodecanoyl chlorideC121-(3,4-Dimethoxyphenyl)dodecan-1-one70 - 76White solid

Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one

Safety Note: Decanoyl chloride is corrosive and moisture-sensitive. Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. Perform all operations in a well-ventilated fume hood using rigorously dried glassware[3].

Step 1: Preparation of the Acylium Ion
  • Procedure: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend anhydrous Aluminum Chloride (AlCl₃, 1.20 equivalents, 16.0 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Procedure: Add decanoyl chloride (1.05 equivalents, 14.0 mmol) dropwise over 10 minutes via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Causality: Dropwise addition controls the exothermic formation of the acylium ion[5]. The 30-minute incubation ensures complete conversion of the acid chloride to the highly reactive electrophile before the aromatic substrate is introduced.

Step 2: Electrophilic Aromatic Substitution
  • Procedure: Dissolve veratrole (1,2-dimethoxybenzene, 1.00 equivalent, 13.3 mmol) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Procedure: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4–6 hours.

  • Causality: Maintaining the reaction at 0 °C during the addition phase prevents localized heating, which can lead to unwanted side reactions or ether cleavage (demethylation) caused by the strong Lewis acid. Warming to room temperature ensures the reaction overcomes the activation energy required for full conversion.

Step 3: Quenching and Workup
  • Procedure: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of 1M HCl. Stir vigorously until the organic and aqueous layers become distinct and clear.

  • Causality: The highly acidic quench serves two purposes: it hydrolyzes the stable ketone-AlCl₃ complex to release the free product, and it prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise form intractable emulsions[3].

  • Procedure: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

  • Procedure: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Procedure: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (95:5 to 85:15).

  • Procedure: Pool the product-containing fractions and evaporate the solvent to afford 1-(3,4-dimethoxyphenyl)decan-1-one as an off-white solid.

Self-Validating System: In-Process Controls (IPC) & Validation

To establish trustworthiness, the protocol must be verified using the following analytical checkpoints:

  • TLC Monitoring: Monitor the reaction progress using silica gel TLC plates (Eluent: 8:2 Hexanes/Ethyl Acetate). Veratrole has a higher Rf (~0.6) compared to the more polar ketone product (Rf ~0.35). Visualize using UV light (254 nm) and p-anisaldehyde stain.

  • Mass Spectrometry (GC-MS / LC-MS): The target compound (C₁₈H₂₈O₃) must display a characteristic molecular ion peak at m/z 292.4 [1].

  • NMR Verification:

    • ¹H NMR (CDCl₃): Look for the characteristic aromatic protons of the 3,4-dimethoxyphenyl group in the downfield region (δ 6.8–7.6 ppm). The terminal methyl group of the decanoyl chain will appear as a distinct triplet near δ 0.9 ppm[1].

    • ¹³C NMR (CDCl₃): The diagnostic carbonyl carbon must appear highly downfield at δ 198–200 ppm , while the two methoxy carbons will resonate distinctly around δ 56 ppm [1].

Sources

Application

Application Note: In Vivo Administration Protocols for 1-(3,4-Dimethoxyphenyl)decan-1-one

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Formulation strategies, self-validating administration protocols, and quality control for highly lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Formulation strategies, self-validating administration protocols, and quality control for highly lipophilic synthetic analogues.

Pharmacological Context & Rationale

1-(3,4-Dimethoxyphenyl)decan-1-one, frequently identified in literature as Methyl [6]-Paradol, is a synthetic dimethoxybenzene derivative characterized by a decan-1-one chain linked to a 3,4-dimethoxyphenyl ring[1]. As a structural analog of natural ginger (Zingiber officinale) constituents, this pharmacophore is heavily investigated for its anti-inflammatory efficacy. Preclinical rodent models have demonstrated that closely related analogues exhibit dose-dependent inhibition of chemically induced inflammation, such as1[1].

However, translating these in vitro findings into in vivo success requires overcoming the compound's extreme lipophilicity. The protocols below outline field-proven methodologies to formulate and administer this compound while maintaining systemic bioavailability and experimental reproducibility.

Physicochemical Data & Formulation Strategy

Expertise & Experience: The primary barrier to in vivo efficacy for 1-(3,4-dimethoxyphenyl)decan-1-one is its poor aqueous solubility. The molecular formula (C₁₈H₂₈O₃) and molecular weight of 2[2] dictate a high partition coefficient (LogP). The long aliphatic decanoyl chain renders the molecule virtually insoluble in aqueous media[1].

Direct injection of unformulated API into aqueous biological compartments results in immediate precipitation. This causes localized tissue necrosis and invalidates pharmacokinetic (PK) readouts due to erratic absorption kinetics. To circumvent this:

  • For Intraperitoneal (IP) delivery: We employ a cosolvent-surfactant micellar system (DMSO/Tween-80/Saline).

  • For Oral (PO) delivery: We utilize a lipid-solution strategy (Medium Chain Triglycerides) to leverage lymphatic absorption and partially bypass hepatic first-pass metabolism.

Table 1: Physicochemical & Dosing Parameters
ParameterQuantitative ValueCausality / Formulation Implication
Molecular Formula C₁₈H₂₈O₃High carbon-to-oxygen ratio dictates extreme lipophilicity.
Molecular Weight 292.41 g/mol Small molecule; readily crosses cell membranes if properly solubilized in a vehicle.
Target Dosing (Mice) 10 mg/kg (IP) / 50 mg/kg (PO)IP provides rapid peak plasma concentration ( Cmax​ ) for acute models; PO provides sustained exposure.
Max Dosing Volume 10 mL/kgStrictly limits vehicle volume to prevent gastric rupture (PO) or abdominal compartment syndrome (IP).

Self-Validating In Vivo Protocols

To ensure trustworthiness and reproducibility, every protocol below functions as a self-validating system . Built-in Quality Control (QC) checkpoints ensure that if a formulation error occurs, it is caught before administration, preventing the loss of valuable animal cohorts.

Protocol A: Micellar Formulation for Intraperitoneal (IP) Injection

Vehicle Composition: 5% DMSO, 10% Tween-80, 85% Sterile Saline (0.9% NaCl)

  • Step 1: API Solubilization. Weigh exactly 10.0 mg of 1-(3,4-dimethoxyphenyl)decan-1-one. Add 0.5 mL of sterile, anhydrous DMSO. Vortex vigorously for 2 minutes.

    • Causality: DMSO acts as the primary solvent to disrupt the crystalline lattice. Failing to achieve a completely clear solution at this stage guarantees downstream precipitation.

  • Step 2: Surfactant Encapsulation. Add 1.0 mL of Tween-80 to the DMSO solution. Sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Tween-80 forms micelles around the lipophilic decanoyl tail, creating a hydrophilic outer shell compatible with the aqueous phase.

  • Step 3: Aqueous Dispersion. While continuously vortexing the mixture, add 8.5 mL of sterile 0.9% NaCl dropwise (approx. 1 drop per second).

    • Causality: Dropwise addition ensures the local concentration of water never exceeds the micellar encapsulation capacity. Rapid addition will shock the system and cause the API to crash out.

  • Step 4: Self-Validation (QC Checkpoint). Centrifuge a 0.5 mL aliquot of the final mixture at 10,000 x g for 5 minutes. Examine the bottom of the tube under a bright light.

    • Validation Criteria: If a white pellet is visible, the drug has precipitated; discard and reformulate. If the solution remains clear and homogenous, proceed to dosing.

  • Step 5: Administration. Administer via IP injection to the lower right quadrant of the rodent abdomen using a 25G–27G needle to minimize tissue trauma.

Protocol B: Lipid Solution for Oral Gavage (PO)

Vehicle Composition: 100% Medium Chain Triglycerides (MCT) Oil

  • Step 1: Lipid Suspension. Weigh 50.0 mg of the compound and transfer it into a glass vial containing 10.0 mL of pharmaceutical-grade MCT oil.

  • Step 2: Thermal Solubilization. Place the vial in a 37°C water bath and stir magnetically at 500 RPM for 15 minutes.

    • Causality: Gentle heat increases the kinetic energy of the lipid molecules, accelerating the dissolution of the compound without thermally degrading the reactive 1[1].

  • Step 3: Self-Validation (QC Checkpoint). Remove the vial from the heat and allow it to cool to room temperature (22°C). Let it sit undisturbed for 30 minutes.

    • Validation Criteria: The solution must remain optically clear. Any cloudiness or phase separation indicates supersaturation.

  • Step 4: Administration. Administer via oral gavage using a stainless-steel, bulb-tipped feeding needle tailored to the animal's weight.

Quality Assurance Metrics

Table 2: Quality Control Metrics for In Vivo Formulations
Formulation RoutePrimary QC MethodPass CriteriaConsequence of QC Failure
IP (DMSO/Tween/Saline)High-speed centrifugation (10k x g)No visible pellet or turbidityMicro-embolisms, highly erratic PK profile, severe local tissue necrosis.
PO (MCT Oil)Visual Inspection (Post-cooling)Optically clear lipid solutionInconsistent dosing, gastrointestinal irritation, failure to absorb via lymphatics.

Workflow Visualization

Workflow Start 1-(3,4-Dimethoxyphenyl)decan-1-one (Solid API) SolubilizeIP Solubilize in 5% DMSO (Vortex 2 min) Start->SolubilizeIP IP Route SolubilizePO Suspend in MCT Oil (10 mg/mL) Start->SolubilizePO PO Route Surfactant Add 10% Tween-80 (Sonicate 5 min) SolubilizeIP->Surfactant Aqueous Dilute with 85% Saline (Dropwise) Surfactant->Aqueous QC1 QC: Centrifuge at 10k x g Check for Precipitation Aqueous->QC1 IP_Admin Intraperitoneal (IP) Injection (Acute Models) QC1->IP_Admin Pass Heat Water Bath (37°C) (Stir 15 min) SolubilizePO->Heat QC2 QC: Visual Inspection (Clear Lipid Solution) Heat->QC2 PO_Admin Oral Gavage (PO) (Chronic Models) QC2->PO_Admin Pass

Workflow for formulating 1-(3,4-Dimethoxyphenyl)decan-1-one for IP and PO administration.

References

  • Benchchem. "1-(3,4-Dimethoxyphenyl)decan-1-one | Benchchem". Benchchem.com.
  • PubChem. "1-(3,4-Dimethoxyphenyl)decan-1-one - PubChem". National Institutes of Health (NIH).

Sources

Method

gas chromatography techniques for 1-(3,4-Dimethoxyphenyl)decan-1-one

An Application Note and Protocol for the Gas Chromatographic Analysis of 1-(3,4-Dimethoxyphenyl)decan-1-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of 1-(3,4-Dimethoxyphenyl)decan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust gas chromatography (GC) method for the qualitative and quantitative analysis of 1-(3,4-Dimethoxyphenyl)decan-1-one. This synthetic aromatic ketone, with the molecular formula C₁₈H₂₈O₃ and a molecular weight of 292.41 g/mol , serves as a valuable intermediate in pharmaceutical synthesis and a potential biomarker in food and natural product analysis.[1] The protocol detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a validated framework for achieving high sensitivity, specificity, and reproducibility. The methodology leverages a standard capillary GC system coupled with a Flame Ionization Detector (FID) for quantification and can be readily adapted for Mass Spectrometric (MS) detection for definitive identification. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

Introduction and Scientific Rationale

1-(3,4-Dimethoxyphenyl)decan-1-one is a semi-volatile organic compound whose accurate determination is critical in various scientific contexts, from ensuring the purity of synthetic batches to profiling impurities in drug development pipelines.[5][6] Gas chromatography is the analytical technique of choice for such compounds due to its high resolution, speed, and sensitivity for volatile and semi-volatile analytes.[7] The method relies on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. Separation is achieved based on the compound's boiling point and its specific interactions with the stationary phase.[8]

Causality of Method Design: The selection of a mid-polarity stationary phase, such as 5% phenyl-methylpolysiloxane, is a deliberate choice. This phase provides an optimal balance of interactions for 1-(3,4-Dimethoxyphenyl)decan-1-one, engaging with both the nonpolar decanone alkyl chain and the moderately polar dimethoxyphenyl group. This ensures good peak shape and retention, separating it effectively from potential nonpolar or highly polar impurities. The use of a temperature gradient program is essential to elute this relatively high-boiling-point compound in a reasonable timeframe while maintaining sharp peaks and separating it from more volatile contaminants.

Instrumentation and Materials

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data System: Agilent ChemStation or equivalent chromatography data software.

  • GC Column: DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Autosampler (Optional): For improved injection precision.

  • Analytical Balance: 4-place or 5-place.

  • Syringes: 10 µL GC syringe.

Reagents and Standards
  • 1-(3,4-Dimethoxyphenyl)decan-1-one: Reference Standard (>98% purity).

  • Solvent: Acetonitrile or Ethyl Acetate (HPLC or GC grade).

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

  • FID Gases: Hydrogen (99.999% purity) and compressed air (zero grade).

Experimental Protocol: GC Method Parameters

This protocol provides a starting point for analysis. Optimization may be required based on the specific instrumentation and sample matrix.

GC Operating Conditions

The established parameters are summarized in the table below for clarity.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm, 0.25 µm, 5% Phenyl-methylpolysiloxaneProvides optimal selectivity for the aromatic ketone structure.
Carrier Gas HeliumInert, provides good efficiency. Hydrogen can be used for faster analysis if available and safe.
Flow Rate 1.0 mL/min (Constant Flow Mode)Standard flow for a 0.25 mm ID column, balancing speed and resolution.
Injector Temperature 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 minute purge delay)Maximizes transfer of the analyte to the column, essential for trace analysis and high sensitivity.
Injection Volume 1.0 µLStandard volume to avoid column overload while ensuring a detectable signal.
Oven Temperature Program
Initial Temperature150 °C, hold for 1 minuteAllows for solvent focusing and separation from early-eluting impurities.
Ramp Rate15 °C/min to 300 °CA moderate ramp ensures good separation and peak shape for the target analyte.
Final Temperature300 °C, hold for 5 minutesEnsures elution of the analyte and any less volatile components, cleaning the column for the next run.
Detector Flame Ionization Detector (FID)Robust, sensitive to hydrocarbons, and provides a wide linear range for quantification.
Detector Temperature 320 °CPrevents condensation of the analyte and other compounds exiting the column.
Makeup Gas (He) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidizer for the FID flame.
Sample and Standard Preparation

Step 1: Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 10.0 mg of 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., Ethyl Acetate).

  • Mix thoroughly by inversion. This stock solution should be stored at 2-8 °C and protected from light.

Step 2: Working Standard Solutions for Calibration

  • Prepare a series of at least five working standard solutions by serial dilution of the Stock Standard Solution.

  • A suggested concentration range is 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • These solutions should be prepared fresh daily to ensure accuracy.

Step 3: Sample Preparation

  • Accurately weigh a known amount of the sample matrix containing the analyte.

  • Dissolve the sample in a known volume of solvent to achieve a theoretical concentration within the calibration range (e.g., ~10 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove particulates before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method requires rigorous validation to ensure it is fit for its intended purpose.[2][9]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.

  • Inject the mid-point calibration standard (e.g., 10.0 µg/mL) six consecutive times.

  • Calculate the performance characteristics as detailed in the table below.

SST ParameterAcceptance CriteriaJustification
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 20,000Indicates high column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[10]
% RSD of Retention Time ≤ 1.0%Confirms the stability and reproducibility of the chromatographic separation.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank solvent and a placebo sample (matrix without the analyte). No interfering peaks should be observed at the retention time of 1-(3,4-Dimethoxyphenyl)decan-1-one. For confirmation, a GC-MS system can be used to verify peak identity and purity.[11]

Linearity and Range
  • Protocol: Analyze the five prepared calibration standards in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Calculation: % Recovery = [(Measured Concentration / Spiked Concentration)] x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limits of Detection (LOD) and Quantification (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Significance: The LOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results.

  • Typical Variations for GC:

    • Varying the injector and detector temperature by ±5 °C.

    • Varying the column flow rate by ±10%.

    • Varying the oven temperature ramp rate by ±10%.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes, demonstrating the method's reliability for routine use.[9]

Visualization of Workflow

The overall analytical workflow, from sample receipt to final reporting, is a critical process that requires careful execution at each stage.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Receipt & Login Weigh Sample Dissolve in Solvent Filter (if needed) Sequence Sequence SamplePrep->Sequence StandardPrep Reference Standard Prepare Stock Solution Prepare Working Standards StandardPrep->Sequence SST System Suitability Test (SST) Verify Criteria (T, N, %RSD) SST->Sequence Pre-requisite GC_Run GC-FID Analysis Inject Sample Acquire Chromatogram Sequence->GC_Run Integration Integrate Peaks Identify by Retention Time GC_Run->Integration Quantification Generate Calibration Curve Calculate Concentration Integration->Quantification Report Final Report Generation Review & Approve Quantification->Report

Caption: A workflow diagram for the GC analysis of 1-(3,4-Dimethoxyphenyl)decan-1-one.

Conclusion

This application note details a specific, sensitive, and robust gas chromatography method for the analysis of 1-(3,4-Dimethoxyphenyl)decan-1-one. The described protocol, including comprehensive validation steps based on ICH guidelines, provides a reliable framework for its intended use in pharmaceutical and research laboratories. Adherence to the system suitability criteria ensures the validity of the results for each analytical run. This method is suitable for quality control, stability testing, and impurity profiling, contributing to the overall quality assurance of products containing this compound.

References

  • International Journal of Pharmaceutical Sciences. (2025, November 24). Method Development and Validation of Gas Chromatography.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Benchchem. 1-(3,4-Dimethoxyphenyl)decan-1-one.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • Gas Chromatography and its Applications in Pharmaceutical Industry.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • NIST. 1-(3,4-Dimethoxyphenyl)decan-3-one.
  • PubMed. (2015, March 15). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.
  • Heist GC of ketones.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 1-(3,4-Dimethoxyphenyl)decan-1-one

Welcome to the Technical Support Center for the synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and address the fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and address the fundamental thermodynamic and kinetic challenges associated with this specific molecular transformation.

1-(3,4-Dimethoxyphenyl)decan-1-one (also known as Methyl [6]-Paradol) is a critical arylalkanone scaffold utilized in medicinal chemistry and natural product synthesis[1]. Its synthesis relies on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with decanoyl chloride[1]. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as catalyst deactivation, ether cleavage, and poor regioselectivity.

Visual Diagnostic Workflow

Before diving into specific troubleshooting steps, consult the diagnostic logic tree below to isolate the root cause of your synthesis failures.

Troubleshooting Start Low Yield of 1-(3,4-Dimethoxyphenyl)decan-1-one Unreacted Unreacted Veratrole Detected? Start->Unreacted Moisture Check Moisture & Increase Catalyst to 1.15 eq Unreacted->Moisture Yes (Reaction Stalled) SideProducts Analyze Side Products via 1H-NMR / LC-MS Unreacted->SideProducts No (Full Conversion) Demethylation Phenolic -OH Peak (5-6 ppm) Detected? SideProducts->Demethylation MildAcid Reduce Temp to 0°C or Switch to Mild Lewis Acid Demethylation->MildAcid Yes (Ether Cleavage) Regio Check Regioisomers Optimize Solvent (DCM) Demethylation->Regio No (Isomerization)

Diagnostic workflow for troubleshooting low yields in veratrole Friedel-Crafts acylation.

Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at ~40-50% conversion despite using exactly 1.0 equivalent of AlCl₃. Why is the yield so low? Causality & Solution: In Friedel-Crafts acylations, the newly formed aryl ketone (1-(3,4-dimethoxyphenyl)decan-1-one) contains a carbonyl oxygen that acts as a strong Lewis base. This carbonyl tightly coordinates with the AlCl₃ catalyst, forming a highly stable, unreactive complex[1]. Because the catalyst is sequestered by your product, a strict 1.0 equivalent of AlCl₃ will only drive the reaction to partial completion. Actionable Step: You must use a stoichiometric excess of the Lewis acid (typically 1.15 to 1.2 equivalents) relative to the decanoyl chloride to ensure sufficient uncoordinated catalyst remains available to generate the electrophilic acylium ion.

Q2: I increased the AlCl₃ loading to drive the reaction, but now I am observing a highly polar byproduct. NMR shows a broad singlet around 5.5 ppm. What is happening? Causality & Solution: The broad singlet in your ¹H-NMR spectrum indicates the presence of a phenolic hydroxyl (-OH) group. Veratrole contains two methoxy groups that are highly susceptible to ether cleavage (demethylation) in the presence of strong Lewis acids like AlCl₃, especially if the reaction temperature rises[2]. The excess AlCl₃ coordinates with the ethereal oxygens, leading to the cleavage of the methyl-oxygen bond. Actionable Step: Strict temperature control is paramount. Maintain the reaction temperature between 0°C and 5°C during the addition phase[2]. If demethylation persists, substitute AlCl₃ with a milder Lewis acid such as ZnCl₂ or utilize hierarchical porous zeolites (e.g., HBEA), which provide excellent shape selectivity and minimize ether cleavage[3][4].

Q3: How can I improve the regioselectivity? I am seeing a mixture of isomers, which is complicating my downstream purification. Causality & Solution: The two methoxy groups on veratrole are strongly ortho/para directing. Acylation predominantly occurs at the 4-position due to synergistic electron-donating effects and lower steric hindrance compared to the 3-position[1]. However, highly reactive, unselective acylium ions can attack the 3-position, forming the ortho-acylated isomer. Actionable Step: Solvent selection dictates the nature of the acylium ion intermediate. Non-polar solvents like anhydrous dichloromethane (DCM) favor a tight ion-pair, increasing steric sensitivity and heavily favoring the 4-position. Avoid highly polar solvents like nitrobenzene; while they increase reaction rates, they separate the ion pair, making the acylium ion overly reactive and less regioselective.

Q4: The aqueous workup of AlCl₃ generates toxic aluminum hydroxide emulsions that trap my product. Are there greener, more efficient alternatives? Causality & Solution: Yes. The traditional aqueous quench of homogeneous Lewis acids generates copious amounts of sludge, leading to severe emulsion issues and mechanical product loss[3][5]. Actionable Step: Modern green chemistry protocols utilize solid-supported catalysts. Binary metal oxides like TiO₂-SnOₓ or solid acid zeolites (e.g., H-Beta, USY) have shown high efficiency for the acylation of veratrole[4][5]. These catalysts can be easily filtered off post-reaction, recovering the product in high purity without aqueous emulsions, and allowing for catalyst recycling.

Quantitative Catalyst Performance Data

To assist in selecting the optimal catalytic system for your specific laboratory constraints, review the comparative performance data below:

Catalyst SystemOptimal LoadingTemp (°C)Conversion (%)Regioselectivity (4-position)Primary Drawback / Limitation
AlCl₃ (Homogeneous)1.15 - 1.2 eq0 - 20>90%>95%Toxic aqueous waste; high risk of ether cleavage if heated[2][3].
ZnCl₂ (Homogeneous)1.2 eq40 - 60~65%>90%Lower catalytic activity; requires heating which can degrade sensitive substrates[3].
Zeolite HBEA (Solid)20 wt%90 - 11071%>98%High temperatures required; pore diffusion limits reaction velocity[4].
TiO₂-SnOₓ (Solid)10 wt%10074%97%Requires custom synthesis of the binary metal oxide prior to use[5].

Optimized Step-by-Step Methodology

Objective: Maximize para-acylation to yield 1-(3,4-Dimethoxyphenyl)decan-1-one while suppressing ether demethylation using a temperature-controlled homogeneous Lewis acid system.

Materials:

  • Veratrole (1,2-dimethoxybenzene): 1.0 eq

  • Decanoyl chloride: 1.05 eq

  • Aluminum chloride (AlCl₃, anhydrous): 1.15 eq

  • Dichloromethane (DCM, anhydrous): 0.5 M relative to veratrole

Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Purge with N₂ for 15 minutes.

    • Causality: Moisture rapidly hydrolyzes decanoyl chloride into decanoic acid, terminating acylium ion generation.

  • Catalyst Suspension: Add anhydrous DCM and AlCl₃ (1.15 eq) to the flask. Cool the suspension to 0°C using an ice-water bath.

  • Acylium Ion Generation: Dissolve decanoyl chloride (1.05 eq) in a small volume of DCM and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Validation Check: The suspension will transition to a pale yellow/translucent solution, indicating the successful formation of the active electrophilic acylium ion complex.

  • Substrate Addition: Dissolve veratrole (1.0 eq) in DCM and add dropwise over 45 minutes. Maintain the temperature strictly at 0°C–5°C.

    • Causality: Exceeding 10°C during this highly exothermic addition phase provides the activation energy required for AlCl₃ to cleave the methoxy ether bonds, destroying your starting material[2].

  • Reaction Maturation: Remove the ice bath and allow the reaction to slowly warm to 20°C (room temperature). Stir for an additional 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The reaction is complete when the veratrole spot is fully consumed, and a new, highly UV-active spot (ketone product) appears at a lower Rf.

  • Quenching & Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 30 minutes.

    • Causality: The acidic aqueous quench breaks the strong aluminum-ketone coordination complex, releasing the free 1-(3,4-Dimethoxyphenyl)decan-1-one into the organic phase[3][5].

  • Extraction: Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst Source: researchgate.net URL:[Link]

  • Title: AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies Source: nih.gov URL:[Link]

  • Title: Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5 Source: longdom.org URL:[Link]

  • Title: Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(3,4-Dimethoxyphenyl)decan-1-one

Welcome to the technical support guide for 1-(3,4-Dimethoxyphenyl)decan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(3,4-Dimethoxyphenyl)decan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.

Understanding the Challenge: The Structure of 1-(3,4-Dimethoxyphenyl)decan-1-one

The solubility of a compound is intrinsically linked to its molecular structure. 1-(3,4-Dimethoxyphenyl)decan-1-one possesses a bifurcated nature: a polar dimethoxyphenyl head and a long, non-polar 10-carbon alkyl tail. This structure confers significant lipophilicity, making it poorly soluble in aqueous solutions. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, the long alkyl chain of this molecule can present challenges, especially when preparing high-concentration stock solutions or upon dilution into aqueous buffers.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-(3,4-Dimethoxyphenyl)decan-1-one powder is not dissolving in 100% DMSO at my desired concentration. What are the initial steps?

A1: This is a common first hurdle. The dissolution process is not just about solvent choice but also about providing sufficient energy to overcome the crystal lattice energy of the compound.

Initial Troubleshooting Steps:

  • Ensure Anhydrous DMSO: DMSO is highly hygroscopic and can absorb atmospheric moisture, which reduces its solvating power for hydrophobic compounds.[3] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous, high-purity DMSO.

  • Mechanical Agitation: Vigorously vortex the solution for 2-3 minutes. This increases the interaction between the solvent and the compound particles.

  • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 5-15 minutes.[4] The high-frequency sound waves create micro-agitations that can effectively break apart compound aggregates and facilitate dissolution.

  • Gentle Warming: Carefully warm the solution in a water bath set to 37°C.[4] The increased thermal energy can significantly improve solubility. However, exercise caution, as prolonged exposure to heat can degrade some compounds. Always verify the thermal stability of your molecule if possible.

Q2: I successfully dissolved the compound, but a precipitate formed after storing the DMSO stock solution at -20°C. What happened?

A2: This indicates that the compound has limited stability in a supersaturated DMSO solution, especially at low temperatures. The issue is often exacerbated by repeated freeze-thaw cycles.[5]

Root Causes and Solutions:

  • Supersaturation: The initial use of heat or sonication may have created a supersaturated solution that is not stable at lower storage temperatures.

  • Water Contamination: As mentioned, water absorption into the DMSO stock can decrease the compound's solubility, leading to precipitation upon freezing.[5]

  • Freeze-Thaw Cycles: Each cycle can introduce opportunities for nucleation and crystal growth, causing the compound to fall out of solution. A study by Matrical/Pfizer noted that freeze-thaw cycles are a problem, particularly in "wet" DMSO.[5]

Best Practices for Storage:

  • Aliquot Stock Solutions: Prepare single-use aliquots to avoid the damaging effects of repeated freeze-thaw cycles.[4][6]

  • Re-solubilization: Before use, allow the aliquot to thaw completely at room temperature. If a precipitate is visible, repeat the gentle warming and vortexing steps described in A1 to redissolve the compound fully before making dilutions.

  • Consider Room Temperature Storage: For short-term use (1-2 days), storing the stock solution tightly sealed at room temperature might prevent precipitation, though chemical stability should be verified.[5]

Q3: My compound is soluble in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. How can I prevent this "crash out"?

A3: This phenomenon, often called "solvent shock," occurs when the hydrophobic compound, happily dissolved in DMSO, is suddenly exposed to a highly polar aqueous environment. The DMSO concentration plummets, and the water cannot maintain the compound's solubility, causing it to precipitate.[3]

Mitigation Strategies:

  • Reverse Dilution: Instead of adding the DMSO stock to the buffer, add the small volume of your DMSO stock dropwise into the full volume of the aqueous buffer while gently vortexing.[3] This method ensures the DMSO is dispersed rapidly, preventing localized high concentrations of the compound from forming and precipitating.

  • Stepwise Dilution: Avoid making large dilution jumps directly from 100% DMSO into an aqueous buffer. It is best to perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add the final, most dilute DMSO stock to the aqueous medium.

  • Lower the Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[7][8] Most cell lines can tolerate up to 0.5% DMSO, but sensitive lines may show stress at concentrations as low as 0.1%.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

Advanced Solubilization Protocols

If the basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

Protocol 1: Using Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic reagents that can be used in combination with DMSO and water to create a more favorable environment for poorly soluble compounds.[10]

Rationale: Co-solvents like Polyethylene Glycol (PEG) 400 or Propylene Glycol (PG) can act as a bridge between the lipophilic compound and the aqueous phase, improving overall solubility and preventing precipitation upon dilution.

Recommended Co-solvents and Considerations:

Co-Solvent/SurfactantTypical Starting Concentration in Final FormulationKey ConsiderationsCytotoxicity Profile
PEG 400 5-10%Excellent solubilizer for many hydrophobic compounds.Generally low cytotoxicity at these concentrations.[11]
Propylene Glycol (PG) 5-10%Similar to PEG 400, often used in pharmaceutical formulations.Low cytotoxicity.[11]
Tween® 80 0.1-1%A non-ionic surfactant that forms micelles to encapsulate insoluble compounds.[10]Can exhibit higher cytotoxicity compared to PEGs/PG.[11]
Ethanol 1-2%Can be effective but may also have biological effects on cells.Generally low cytotoxicity but can affect some cellular processes.[8][12]
Cyclodextrins VariesForms inclusion complexes with hydrophobic molecules.Generally considered safe and has low effects on cell assays.[7]

Step-by-Step Co-Solvent Formulation Protocol:

  • Prepare Primary Stock: Dissolve 1-(3,4-Dimethoxyphenyl)decan-1-one in 100% DMSO to the highest achievable, stable concentration (e.g., 50 mM).

  • Prepare Intermediate Stock: Create an intermediate stock solution. For a final formulation containing 10% PEG 400 and 1% DMSO, you could mix:

    • 1 part of your 50 mM DMSO stock

    • 9 parts of 100% PEG 400 This creates a 5 mM intermediate stock in a 1:9 DMSO:PEG 400 solution.

  • Final Dilution: Add the intermediate stock to your aqueous buffer or cell media to achieve the final desired concentration. This multi-step process gradually changes the solvent environment, reducing the risk of precipitation.

Visualizing the Troubleshooting Workflow

To aid in decision-making, the following flowchart outlines a systematic approach to resolving solubility issues with 1-(3,4-Dimethoxyphenyl)decan-1-one.

G start Start: Compound (powder) dissolve Dissolve in 100% Anhydrous DMSO start->dissolve observe Observe Solution dissolve->observe soluble Clear Solution (Soluble) observe->soluble Yes insoluble Precipitate / Insoluble observe->insoluble No dilute Dilute into Aqueous Buffer (e.g., Cell Media) soluble->dilute troubleshoot Apply Energy: 1. Vortex 2. Sonicate 3. Gentle Heat (37°C) insoluble->troubleshoot observe2 Re-observe troubleshoot->observe2 observe2->soluble Yes still_insoluble Still Insoluble observe2->still_insoluble No consider_cosolvent Advanced Strategy: Use Co-solvents (e.g., PEG 400, PG) still_insoluble->consider_cosolvent consider_cosolvent->dissolve observe_dilution Observe Final Solution dilute->observe_dilution precipitates Precipitates ('Crash Out') observe_dilution->precipitates Precipitate success Experiment Ready: Clear & Stable Solution observe_dilution->success Clear optimize_dilution Optimize Dilution: 1. Reverse Dilution 2. Stepwise Dilution 3. Use Co-solvents precipitates->optimize_dilution optimize_dilution->dilute

Caption: A troubleshooting workflow for addressing compound solubility.

References

  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Tumber, A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • Camp, J. E., et al. (2019).
  • RSC Publishing. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?.
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sigma-Aldrich. (n.d.). VU0238429.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • T'jollyn, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Olsson, T. S., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Nguyen, T. H. T., et al. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Lenk, R. P., et al. (1996). U.S. Patent No. 5,549,910. U.S.
  • ResearchGate. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • AVESİS. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2018). Solubility of drug in DMSO?.
  • InvivoChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone-d3.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(3,4-Dimethoxyphenyl)decan-1-one Degradation During Storage

Welcome to the technical support center for 1-(3,4-Dimethoxyphenyl)decan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3,4-Dimethoxyphenyl)decan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3,4-Dimethoxyphenyl)decan-1-one and why is its stability important?
Q2: I suspect my sample of 1-(3,4-Dimethoxyphenyl)decan-1-one has degraded. What are the initial signs I should look for?

Initial indicators of degradation can include:

  • Changes in Physical Appearance: Look for a change in color (e.g., yellowing), the development of an unusual odor, or a change in the physical state (e.g., from a solid to a more oily or clumpy consistency).

  • Inconsistent Experimental Results: If you observe unexpected or inconsistent results in your assays compared to previous batches or literature data, it could be a sign of compound degradation.

  • Chromatographic Impurities: The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, GC) is a strong indicator of degradation.

Q3: What are the likely chemical degradation pathways for this molecule?

While specific degradation studies on 1-(3,4-Dimethoxyphenyl)decan-1-one are limited, based on its chemical structure as an aromatic ketone, several degradation pathways are plausible:

  • Oxidation: The aromatic ring and the alkyl chain can be susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metal catalysts. The methoxy groups on the benzene ring can also be targets for oxidative cleavage.

  • Hydrolysis: Although ketones are generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to cleavage of the molecule.

  • Photodegradation: Aromatic ketones can absorb UV light, which can lead to photochemical reactions and degradation.

  • Acid/Base Catalyzed Reactions: The presence of acidic or basic impurities can catalyze side reactions, such as aldol condensation or other rearrangements.

One of the primary fragmentation pathways observed in mass spectrometry for this compound is alpha-cleavage, which involves the breaking of the bond between the carbonyl group and the alkyl chain.[1] This suggests that this bond could also be a potential site of chemical degradation.

Q4: How can I confirm if my sample has degraded and identify the degradation products?

A multi-faceted analytical approach is recommended to confirm degradation and identify the resulting impurities.

Recommended Analytical Techniques
Analytical TechniquePurposeKey Advantages
High-Performance Liquid Chromatography (HPLC) To separate the parent compound from its degradation products and quantify their relative amounts.High resolution, quantitative, and widely available.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of the degradation products.[2]Provides molecular weight information for unknown peaks, aiding in structural elucidation.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) An alternative to LC-MS, particularly for volatile impurities.[2]Excellent for separating and identifying volatile and semi-volatile compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of major degradation products.Provides detailed structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy To detect changes in functional groups (e.g., formation of hydroxyl or carboxylic acid groups due to oxidation).Quick and sensitive to changes in chemical bonds.

Troubleshooting Guide: Proactive and Reactive Measures

This section provides a step-by-step guide to both prevent degradation and to handle a situation where degradation is suspected.

Workflow for Investigating Degradation

degradation_workflow cluster_investigation Degradation Investigation Observe_Signs Observe Signs of Degradation (Physical Change, Inconsistent Data) Analyze_Sample Analyze Sample (HPLC, LC-MS) Observe_Signs->Analyze_Sample Suspicion Compare_Data Compare with Reference Standard Analyze_Sample->Compare_Data Identify_Degradants Identify Degradation Products (MS, NMR) Compare_Data->Identify_Degradants Degradation Confirmed Determine_Cause Determine Root Cause (Storage Conditions, Handling) Identify_Degradants->Determine_Cause Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Determine_Cause->Implement_CAPA

Caption: A logical workflow for investigating suspected sample degradation.

Q5: What are the optimal storage conditions to prevent degradation of 1-(3,4-Dimethoxyphenyl)decan-1-one?

Proper storage is the most critical factor in preventing degradation. Based on the general principles for storing aromatic ketones, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[3] Refrigeration (2-8 °C) is generally recommended. For long-term storage, consider storage at -20 °C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[4] This is particularly important for long-term storage.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Aromatic compounds can be light-sensitive.

  • Container: Use a tightly sealed, high-quality glass vial with a PTFE-lined cap to prevent moisture ingress and contamination. Ensure the container is clean and dry before use.

  • Purity: Ensure the initial purity of the compound is high. Impurities from the synthesis, such as residual catalysts or reagents, can promote degradation.

Q6: I've confirmed degradation. What are my next steps?

If degradation is confirmed, it is generally not advisable to use the material for experiments where high purity is required. The presence of impurities can lead to unreliable and uninterpretable results. The best course of action is to obtain a fresh, high-purity batch of the compound.

However, if the degradation is minor and you need to proceed, you may consider re-purification if you have the appropriate expertise and equipment (e.g., column chromatography, recrystallization). It is crucial to fully characterize the re-purified material to ensure it meets the required specifications before use.

Experimental Protocols

Protocol 1: Stability Assessment of 1-(3,4-Dimethoxyphenyl)decan-1-one

This protocol outlines a basic stability study to assess the degradation of your compound under your specific storage conditions.

Objective: To monitor the purity of 1-(3,4-Dimethoxyphenyl)decan-1-one over time under defined storage conditions.

Materials:

  • High-purity 1-(3,4-Dimethoxyphenyl)decan-1-one

  • HPLC-grade acetonitrile and water

  • Calibrated HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Analyze the solution by HPLC to establish the initial purity and peak area of the parent compound. This will serve as your reference.

  • Sample Storage:

    • Aliquot the compound into several amber glass vials.

    • If possible, purge the vials with an inert gas (e.g., nitrogen) before sealing.

    • Store the vials under the desired conditions (e.g., 4 °C, -20 °C, room temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution at the same concentration as the initial analysis.

    • Analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percentage of the parent compound remaining and note the appearance and area of any new peaks.

Potential Degradation Pathway Visualization

degradation_pathway cluster_degradation Potential Degradation Pathways Parent 1-(3,4-Dimethoxyphenyl)decan-1-one Oxidation Oxidation Products (e.g., hydroxylated species, cleavage products) Parent->Oxidation O₂, Light, Heat Hydrolysis Hydrolysis Products Parent->Hydrolysis H₂O, Acid/Base Photodegradation Photodegradation Products Parent->Photodegradation UV Light

Caption: Potential degradation pathways for 1-(3,4-Dimethoxyphenyl)decan-1-one.

By following these guidelines and protocols, researchers can minimize the risk of degradation and ensure the quality and integrity of their work with 1-(3,4-Dimethoxyphenyl)decan-1-one.

References

  • U.S. Chemical Storage. (2024, July 8). Acetone Storage Requirements. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 1-(3,4-Dimethoxyphenyl)decan-1-one

Welcome to the technical support center for the extraction of 1-(3,4-Dimethoxyphenyl)decan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of 1-(3,4-Dimethoxyphenyl)decan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for optimizing your extraction protocols. The information herein is structured to address specific challenges you may encounter, ensuring scientific integrity and a logical, causality-driven approach to experimental design.

Understanding the Target Molecule: 1-(3,4-Dimethoxyphenyl)decan-1-one

1-(3,4-Dimethoxyphenyl)decan-1-one is an aromatic ketone. Its structure, featuring a polar dimethoxybenzene head and a long, non-polar decan-1-one tail, presents unique extraction challenges. A close structural analog, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone), is slightly soluble in water and possesses a logP of 1.68, indicating a degree of hydrophobicity.[1][2][3] The longer decan-1-one chain in our target molecule significantly increases its non-polar character, making it even less water-soluble and more soluble in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm getting a low yield of 1-(3,4-Dimethoxyphenyl)decan-1-one. What are the most critical factors to consider for improving my extraction efficiency?

A1: Optimizing extraction yield requires a multi-faceted approach focusing on solvent selection, pH, temperature, and extraction technique. Given the molecule's properties, here's a breakdown of key considerations:

1. Solvent Selection:

  • Polarity Matching: The principle of "like dissolves like" is paramount. Due to the long non-polar tail, you should start with solvents of low to intermediate polarity. A good starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

  • Solvent Screening: It's crucial to screen a range of solvents with varying polarities. Consider solvents such as hexane, ethyl acetate, dichloromethane, and methanol. For plant matrices, ethanol-water mixtures are often effective, with the optimal ratio depending on the target compound.[5]

2. pH of the Aqueous Phase:

  • Impact on Solubility: The pH of the sample matrix can significantly influence the solubility and stability of your target compound. For phenolic compounds, which share some structural similarities with the dimethoxybenzene group, both acidic and alkaline conditions have been shown to increase solubility.[6][7][8][9][10] It is advisable to experiment with a range of pH values (e.g., pH 2, 7, and 9) to determine the optimal condition for your specific matrix.

3. Temperature:

  • Increased Solubility and Diffusion: Generally, increasing the extraction temperature can enhance the solubility of the analyte and the diffusion rate of the solvent into the matrix.[8][11] However, be mindful of the thermal stability of 1-(3,4-Dimethoxyphenyl)decan-1-one to avoid degradation at high temperatures. An optimal temperature range of 40-60°C is a good starting point for many extractions.[9][10][12]

4. Advanced Extraction Techniques:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles, which disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in shorter times and at lower temperatures.[11][13][14][15] Frequencies between 20 kHz and 100 kHz are commonly used.[12][14]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[5][16][17][18][19] This method is known for reducing solvent consumption and extraction time.[5][17][18]

Parameter Recommendation Rationale
Solvent Screen a range from non-polar (hexane) to moderately polar (ethyl acetate, ethanol/water mixtures).The long alkyl chain suggests non-polar solvents, while the dimethoxybenzene moiety has some polarity.
pH Test a range (e.g., 2, 7, 9) for the aqueous phase.pH can significantly affect the solubility of aromatic compounds.[6][7][8][9][10]
Temperature Optimize between 40-60°C.Increases solubility and diffusion but avoids potential degradation.[9][10][12]
Technique Consider UAE or MAE for improved efficiency.These methods enhance extraction kinetics and yield.[13][14][15][16]
Q2: I'm observing an emulsion during my liquid-liquid extraction. How can I break it and prevent it from forming?

A2: Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with complex matrices. Here are some effective strategies to address this:

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of an emulsion.[20]

  • Solvent Choice: The choice of organic solvent can influence emulsion formation. Sometimes, switching to a different solvent system can prevent this issue.

Breaking an Emulsion:

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help break an emulsion by increasing the ionic strength of the aqueous layer, which forces the separation of the two phases.[20][21]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can effectively separate the layers.[20]

  • Filtration: Passing the emulsified mixture through a plug of glass wool or a phase separation filter paper can also help break the emulsion.[20]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[20]

Q3: What is the most suitable analytical technique for quantifying 1-(3,4-Dimethoxyphenyl)decan-1-one in my extracts?

A3: The choice of analytical technique depends on the complexity of your extract and the required sensitivity. Here are the most common and effective methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for quantifying aromatic ketones. The dimethoxybenzene ring in your molecule will have a strong UV absorbance, making this a sensitive detection method. For complex matrices, using a mass spectrometry (MS) detector (LC-MS) will provide higher selectivity and confirmation of the compound's identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for the analysis of volatile and semi-volatile compounds like your target molecule.[22] The mass spectrometer provides definitive identification and quantification.

Sample Preparation for Analysis:

  • Derivatization: For improved detection and chromatographic performance, especially in complex matrices, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed.[23] This is a common practice for aldehydes and ketones.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grind the solid sample matrix to a fine powder to increase the surface area for extraction.

  • Solvent Addition: Add the chosen solvent to the sample in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Ultrasonication: Place the sample in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a frequency of 20-40 kHz for 15-30 minutes at a controlled temperature (e.g., 45°C).

  • Separation: Separate the extract from the solid residue by centrifugation or filtration.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract containing 1-(3,4-Dimethoxyphenyl)decan-1-one.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Sorbent Selection: Choose a reversed-phase sorbent (e.g., C18) as the non-polar tail of the molecule will interact strongly with the non-polar stationary phase.[24]

  • Conditioning: Condition the SPE cartridge by passing a small volume of methanol followed by water through it.

  • Loading: Dissolve the crude extract in a small volume of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.[25]

  • Elution: Elute the target compound with a stronger organic solvent (e.g., methanol or acetonitrile).[25]

Visualizations

Diagram 1: General Workflow for Optimizing Extraction

ExtractionWorkflow Start Start: Sample Matrix Solvent Solvent Selection (Polarity Screening) Start->Solvent Technique Extraction Technique (UAE, MAE, LLE) Solvent->Technique Parameters Parameter Optimization (pH, Temp, Time) Technique->Parameters Analysis Analysis (HPLC, GC-MS) Parameters->Analysis Purification Purification (SPE, Chromatography) Analysis->Purification Low Purity Final Pure Compound Analysis->Final High Purity Purification->Analysis

Caption: A general workflow for optimizing the extraction of 1-(3,4-Dimethoxyphenyl)decan-1-one.

Diagram 2: Troubleshooting Emulsion Formation in LLE

EmulsionTroubleshooting Emulsion Emulsion Formed Gentle Prevention: Gentle Mixing Emulsion->Gentle Prevent Brine Break: Add Brine Emulsion->Brine Centrifuge Break: Centrifuge Emulsion->Centrifuge Filter Break: Filter Emulsion->Filter Solvent Break: Add Different Solvent Emulsion->Solvent Separation Clear Phase Separation Brine->Separation Centrifuge->Separation Filter->Separation Solvent->Separation

Caption: Troubleshooting strategies for resolving emulsion formation during liquid-liquid extraction.

References

  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering.
  • Chan, C.-H., et al. (2011). A review on the extraction of phenolic compounds from fruits and vegetables. Journal of Food Engineering.
  • Veggi, P. C., et al. (2012).
  • Chemat, F., et al. (2017). Ultrasound-assisted extraction of food and natural products. A review. TrAC Trends in Analytical Chemistry.
  • Vilkhu, K., et al. (2008). Applications and opportunities for ultrasound assisted extraction in the food industry. A review. Innovative Food Science & Emerging Technologies.
  • Pingret, D., et al. (2013).
  • Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: microwave-assisted extraction and pressurised solvent extraction. Phytochemical Analysis.
  • Sparr Eskilsson, C., & Björklund, E. (2000). Analytical-scale microwave-assisted extraction.
  • Vinatoru, M. (2001).
  • Luque de Castro, M. D., & Priego-Capote, F. (2010). Ultrasound-assisted extraction of fatty acids from solid matrices.
  • Wagdy, S. M., & Taha, F. S. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).
  • Zengin, G., et al. (2022). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest.
  • Barba, F. J., et al. (2019).
  • Wang, H., et al. (2007). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. PMC.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • van der Watt, E., & Pretorius, J. C. (2023). The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. Journal of Phytology.
  • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions.
  • CHROMacademy. (n.d.). Troubleshooting Liquid/Liquid Extraction.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Koch, J. (n.d.).
  • Wang, Y., et al. (2021). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC.
  • University of York. (n.d.). Problems with extractions.
  • Honeywell. (n.d.).
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of phenolic ketones.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3,4-dimethoxyphenyl)- (CAS 1131-62-0).
  • Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. University of Illinois.
  • Herrington, J. S., & Hays, M. D. (n.d.). Analytical Methods.
  • Wulandari, M., et al. (2021).
  • Gaffield, W., et al. (2019).
  • St. Jean, D. J., et al. (2017).
  • Wang, W., et al. (2020). OPTIMIZATION OF AROMATICS EXTRACTION PROCESS FROM STRAIGHT-RUN DIESEL. Petroleum Processing and Petrochemicals.
  • Invivochem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone-d3.
  • SCION Instruments. (2025). How Can We Improve Our Solid Phase Extraction Processes?.
  • Oshima, T., et al. (n.d.). Extraction of Au(III)
  • Yu, Y., et al. (2020).
  • Lee, J.-H., et al. (2019). Phytochemical investigation on the aerial parts of Veratrum versicolor f. viride Nakai and their biological activities. PMC.
  • ChemBK. (2024). 1-(3,4-dimethoxyphenyl)ethanone.
  • Mocan, A., et al. (2020). Innovative Approaches for Recovery of Phytoconstituents from Medicinal/Aromatic Plants and Biotechnological Production. MDPI.
  • Altemimi, A., et al. (2017).
  • Wang, M., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). MDPI.
  • Wang, Y., et al. (2021). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compounds of Litsea mollis Hemsl.
  • Turner, M. S., et al. (2019). Methods of extraction, separation, and identification of Veratrum alkaloids.

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Troubleshooting

resolving co-elution peaks for 1-(3,4-Dimethoxyphenyl)decan-1-one in HPLC

Welcome to the Advanced Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with resolving complex chromatographic co-elutions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with resolving complex chromatographic co-elutions.

Here, we address the specific physicochemical challenges of analyzing 1-(3,4-Dimethoxyphenyl)decan-1-one , a highly lipophilic aromatic ketone. By combining mechanistic theory with field-proven troubleshooting protocols, this guide provides a self-validating framework to ensure peak purity and method robustness.

Part 1: Diagnostic Fundamentals & Causality

Q1: My chromatogram shows a symmetrical peak for 1-(3,4-Dimethoxyphenyl)decan-1-one, but I suspect an underlying impurity. How do I definitively confirm co-elution? A: Perfect co-elution often presents no obvious visual distortion, making visual inspection alone insufficient. A sudden discontinuity or "shoulder" on a peak is a strong visual cue of co-elution, whereas a gradual exponential decline usually indicates secondary retention mechanisms (peak tailing) [1].

To definitively confirm co-elution, you must rely on spectral homogeneity. If you are using a Diode Array Detector (DAD), the system should extract approximately 100 UV spectra across the width of the peak. If the compound is pure, these spectra will perfectly overlay (normalized). If the spectral profiles shift at the leading or trailing edges, you have confirmed co-elution [1]. For non-UV-absorbing impurities, Mass Spectrometry (MS) is required to monitor shifting mass-to-charge (m/z) ratios across the peak [2].

G Start Observe Peak Asymmetry (Shoulder or Broadening) DAD Extract ~100 UV Spectra Across Peak (DAD) Start->DAD MS Extract m/z Profiles Across Peak (MS) Start->MS Compare Evaluate Spectral Homogeneity DAD->Compare MS->Compare Decision Spectra Identical? Compare->Decision Pure Pure Peak (Check Column Frit) Decision->Pure Yes Coelution Co-Elution Confirmed (Initiate Resolution Protocol) Decision->Coelution No

Caption: Diagnostic workflow for confirming co-elution using orthogonal DAD and MS spectral analysis.

Q2: What are the primary physicochemical drivers causing 1-(3,4-Dimethoxyphenyl)decan-1-one to co-elute with its synthetic impurities? A: The causality lies in the molecule's bipartite structure. It possesses a highly lipophilic 10-carbon tail (decan-1-one) and a polarizable aromatic headgroup (dimethoxyphenyl). When using a standard C18 stationary phase, the massive hydrophobic dispersive interactions of the decyl chain completely dominate retention[3]. If your impurity is a positional isomer (e.g., 1-(2,4-dimethoxyphenyl)decan-1-one), the C18 phase lacks the shape selectivity to differentiate the slight changes in the polar headgroup because the decyl chain anchors both molecules too strongly to the silica surface.

Part 2: Strategic Resolution Pathways

Q3: How should I adjust my mobile phase to resolve these lipophilic co-elutions? A: The primary goal is to alter the selectivity factor ( α ). The simplest and most effective way to change selectivity in reversed-phase HPLC is to change the organic modifier [4]. Acetonitrile (MeCN) is aprotic and interacts primarily via dipole-dipole interactions. Methanol (MeOH) is protic and acts as both a hydrogen-bond donor and acceptor. Because 1-(3,4-Dimethoxyphenyl)decan-1-one contains three oxygen atoms (two methoxy, one ketone), switching from MeCN to MeOH fundamentally alters how the mobile phase solvates the polar headgroup, often pulling co-eluting isomers apart [5].

Table 1: Quantitative Comparison of Mobile Phase Modifiers for Ketone Resolution

ParameterAcetonitrile (MeCN)Methanol (MeOH)Impact on 1-(3,4-Dimethoxyphenyl)decan-1-one
Eluent Strength ( ϵ° ) 0.65 (Stronger)0.95 (Weaker)MeOH requires a higher %B to achieve the same retention time ( k′ ).
Primary Interaction Dipole-DipoleHydrogen BondingMeOH strongly interacts with the ketone/methoxy oxygens, altering α .
Viscosity (at 50% aq) ~1.0 cP (Low backpressure)~1.6 cP (High backpressure)MeOH blends will increase system backpressure; flow rate adjustments may be needed.
UV Cutoff 190 nm205 nmNegligible impact; the dimethoxyphenyl ring absorbs strongly >220 nm.

Q4: If mobile phase optimization fails, what stationary phase chemistry provides orthogonal selectivity for this specific molecule? A: If modifying the mobile phase does not resolve the peaks, you must abandon the C18 column to avoid the "funnel of diminishing returns" [5]. For aromatic compounds, switching to a Phenyl-Hexyl stationary phase is the most mechanistically sound choice [6]. The hexyl chain provides moderate hydrophobic retention for the decyl tail, but the phenyl ring engages in π−π interactions with the dimethoxyphenyl group of the analyte [7]. This introduces a secondary retention mechanism (aromatic shape selectivity) that is highly sensitive to the electron density and steric positioning of the methoxy groups, easily resolving positional isomers [8].

G Start Co-Elution on Standard C18 Assess Assess Impurity Structure (via MS/MS or Synthesis Route) Start->Assess TypeA Positional Isomer or Aromatic Modification Assess->TypeA TypeB Alkyl Chain Length Variant Assess->TypeB TypeC Ionizable Precursor (e.g., Phenolic) Assess->TypeC SolA Switch to Phenyl-Hexyl (Exploit π-π Interactions) TypeA->SolA SolB Increase C18 Gradient Steepness or Switch to C8 TypeB->SolB SolC Adjust Mobile Phase pH (Shift Impurity Retention) TypeC->SolC

Caption: Decision matrix for stationary phase and method optimization based on impurity class.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, implement these self-validating methodologies. Every step includes an internal check to verify causality.

Protocol 1: The "Kill Quickly" Mobile Phase Screen

This protocol is designed to rapidly determine if changing the organic modifier will resolve the co-elution, preventing wasted time on endless gradient tweaks [5].

  • System Preparation: Purge the HPLC system with MS-grade Water (Pump A) and MS-grade Methanol (Pump B). Ensure the column is a standard C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Calculate Starting Gradient: Identify the elution time of the co-eluting peak from your previous MeCN run. Calculate the exact %MeCN at that time. Subtract 10% from this value to set your new starting %MeOH[5]. (Note: MeOH is a weaker solvent, so this ensures the analyte will retain).

  • Execute Shallow Gradient: Run a gradient from the calculated starting %MeOH to 90% MeOH over 60 minutes (approximately 1.25% B per minute) [5].

  • Validation Check: Analyze the DAD peak purity of the target peak.

    • Outcome A: If the peak splits or a shoulder appears, MeOH alters the selectivity ( α ). Proceed to optimize the MeOH gradient slope.

    • Outcome B: If the peak remains perfectly co-eluted (Purity > 99.9%), mobile phase selectivity is insufficient. Terminate this approach immediately and proceed to Protocol 2.

Protocol 2: Orthogonal Column Screening (Phenyl-Hexyl)

If Protocol 1 fails, the retention mechanism must be changed.

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, Core-Shell or sub-2 µm particle size to maximize efficiency, N ) [6].

  • Equilibration: Equilibrate with 50% Water / 50% MeCN. (MeCN is preferred here because MeOH can suppress π−π interactions on phenyl columns due to its protic nature).

  • Isocratic Hold Test: Inject the sample at 50% MeCN.

  • Gradient Execution: If the compound elutes in the void volume ( k′<1 ), weaken the mobile phase to 30% MeCN and run a linear gradient to 90% MeCN over 20 minutes [1].

  • Validation Check: Compare the retention time and peak count to the C18 baseline. The introduction of aromatic selectivity should selectively retain the dimethoxyphenyl group, pulling positional isomers apart into baseline-resolved peaks.

Part 4: Quantitative Data Summaries

Table 2: Stationary Phase Selectivity Metrics for 1-(3,4-Dimethoxyphenyl)decan-1-one

Column PhasePrimary Retention MechanismSecondary Retention MechanismBest Used For Resolving...
Alkyl C18 Hydrophobic DispersionNone (Endcapped)Alkyl chain variants (e.g., nonan-1-one vs decan-1-one impurities).
Alkyl C8 Hydrophobic DispersionNone (Endcapped)Highly lipophilic compounds where C18 causes excessive retention times.
Phenyl-Hexyl Hydrophobic Dispersion π−π Aromatic InteractionPositional isomers of the methoxy groups; aromatic ring modifications.
Fluorophenyl (PFP) Hydrophobic DispersionDipole, π−π , StericClosely related halogenated impurities or highly polar isomers.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).[Link]

  • SciSpace. HPLC method development and validation: an overview.[Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.[Link]

  • Element Lab Solutions. HPLC method development critical decisions.[Link]

  • Phenomenex. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns.[Link]

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[Link]

Optimization

Technical Support Center: Crystallization of 1-(3,4-Dimethoxyphenyl)decan-1-one

Welcome to the technical support center dedicated to the purification of 1-(3,4-Dimethoxyphenyl)decan-1-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the purification of 1-(3,4-Dimethoxyphenyl)decan-1-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound with high purity via crystallization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Introduction

1-(3,4-Dimethoxyphenyl)decan-1-one is an aromatic ketone characterized by a polar dimethoxybenzene head and a long, nonpolar decanoyl tail.[1] This amphipathic nature, combined with impurities from its synthesis—typically a Friedel-Crafts acylation of veratrole[1][2]—can present significant purification challenges. Common issues include the formation of oils instead of crystals, low yields, and persistent impurities that co-crystallize with the product. This guide explains the causality behind these issues and provides validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 1-(3,4-Dimethoxyphenyl)decan-1-one?

A1: The most common impurities originate from the Friedel-Crafts acylation reaction used for its synthesis.[1][3] These can include unreacted starting materials like veratrole (1,2-dimethoxybenzene) and decanoyl chloride, byproducts from side reactions such as the formation of dark, polymeric materials, and isomers if the acylation occurs at an alternative position on the aromatic ring.[4][5] The presence of these impurities can significantly hinder crystallization and compromise the final product's purity.[6]

Q2: Why does my product "oil out" instead of forming crystals?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[7] The long alkyl chain of 1-(3,4-Dimethoxyphenyl)decan-1-one can result in a lower melting point and a waxy or oily nature, making it prone to this issue.[8] This is often caused by the solution being too supersaturated or cooling too rapidly.[8]

Q3: How critical is the cooling rate during crystallization?

A3: The cooling rate is a critical parameter for achieving high purity. Slow cooling is essential for the selective incorporation of the desired molecules into the growing crystal lattice, allowing impurities to remain in the mother liquor.[9][10] Rapid cooling can trap impurities within the crystal structure, defeating the purpose of recrystallization.[7][10] A slower cooling rate generally leads to products with higher purity, though it may slightly decrease the recovery ratio.[11][12]

Q4: Is a single-solvent or mixed-solvent system better for this compound?

A4: While a single solvent is simpler, the dual polarity of 1-(3,4-Dimethoxyphenyl)decan-1-one often makes a mixed-solvent system more effective. An ideal system consists of a "soluble" solvent that dissolves the compound well at high temperatures and an "anti-solvent" in which the compound is poorly soluble.[13] This allows for finer control over the supersaturation and crystallization process. For aromatic ketones, combinations like ethanol/water, acetone/water, or ethyl acetate/heptane are common starting points.[14]

Troubleshooting Guide: Common Crystallization Problems

Issue 1: No Crystals Form Upon Cooling

Question: I have dissolved my crude 1-(3,4-Dimethoxyphenyl)decan-1-one in a hot solvent and allowed it to cool, but no crystals have formed, even after placing it in an ice bath. What should I do?

Answer & Causality: This issue typically arises from one of two causes: the solution is not sufficiently saturated, or the presence of impurities is inhibiting nucleation.[8] If too much solvent was used, the concentration of the target compound might not reach the supersaturation point required for crystallization, even at low temperatures.[7] Alternatively, certain impurities can interfere with the formation of crystal nuclei, a process known as kinetic inhibition.[15]

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[16][17]

  • Increase Concentration: If induction methods fail, your solution is likely unsaturated.

    • Gently heat the solution to evaporate a portion of the solvent.[7]

    • Allow the solution to cool slowly again.

    • Repeat until crystals begin to form upon cooling.

  • Re-evaluate Solvent System: If the above steps fail, the chosen solvent may be inappropriate.[8] The compound may be too soluble even at low temperatures. Consider adding a miscible anti-solvent to decrease the overall solubility.

Start No Crystals Form Check_Saturation Is the solution supersaturated? Start->Check_Saturation Action_Induce Induce Crystallization: - Scratch flask - Add seed crystal Check_Saturation->Action_Induce Yes Action_Concentrate Increase Concentration: - Evaporate solvent - Re-cool Check_Saturation->Action_Concentrate No / Unsure Result_Success Crystals Formed Action_Induce->Result_Success Result_Failure Still No Crystals Action_Induce->Result_Failure Action_Concentrate->Result_Success Action_Concentrate->Result_Failure Action_Reevaluate Re-evaluate Solvent System Result_Failure->Action_Reevaluate

Caption: Troubleshooting logic for nucleation failure.
Issue 2: Product Crystallizes Too Quickly or "Crashes Out"

Question: As soon as I remove my flask from the heat, a large amount of fine powder or solid mass forms almost instantly. How do I prevent this?

Answer & Causality: Rapid crystallization, or "crashing out," is discouraged because it tends to trap impurities within the forming solid, leading to a low-purity product.[7] This phenomenon occurs when the solution becomes supersaturated too quickly upon cooling. An ideal crystallization should see the first crystals appear after about 5 minutes, with continued growth over 20 minutes or more.[7]

Troubleshooting Protocol:

  • Re-dissolve the Solid: Place the flask back on the heat source and re-dissolve the precipitated solid completely.

  • Add More Solvent: Add a small additional volume of the hot solvent (e.g., 5-10% more). This will slightly decrease the saturation level, requiring a lower temperature to be reached before crystallization begins, thereby slowing the process.[7]

  • Ensure Slow Cooling:

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels to prevent rapid heat loss.

    • Do not move or disturb the flask during this period.

    • Once at room temperature, move the flask to a colder environment like a refrigerator or an ice bath for complete crystallization.

Issue 3: Final Product Purity is Low Despite Crystallization

Question: I have successfully crystallized my product, but analytical data (e.g., melting point, NMR) shows it is still impure. How can I improve the purity?

Answer & Causality: Low purity after crystallization indicates that impurities are being incorporated into the crystal lattice or are adhering to the crystal surface. Structurally similar impurities are particularly difficult to reject during crystallization.[6] The issue can be addressed by optimizing the crystallization conditions to enhance impurity rejection and ensuring the final product is washed correctly.

Troubleshooting Protocol:

  • Perform a Second Recrystallization: The most straightforward approach is to repeat the crystallization process.[18] Dissolve the impure crystals in the minimum amount of hot solvent and cool slowly as before. Each successive crystallization step should further refine the product.

  • Optimize the Cooling Rate: A slower cooling rate gives more time for the system to reach equilibrium, allowing impurity molecules to diffuse away from the growing crystal surface.[10] Try insulating the flask more thoroughly during cooling.

  • Improve Washing Technique: Impurities can remain on the crystal surface if the mother liquor is not washed away properly.[9][19]

    • After collecting the crystals by vacuum filtration, do not stop the vacuum.

    • Wash the crystals with a small amount of ice-cold solvent.[18] Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.[20]

    • Ensure the wash solvent is evenly distributed over the crystal cake.

    • Repeat the wash 2-3 times.

  • Consider Seeding (Advanced): Seeding initiates crystallization in the metastable zone, where the supersaturation is low.[21] This favors controlled crystal growth over rapid nucleation, which can significantly enhance impurity rejection.[16][22]

cluster_prep Seed Crystal Preparation cluster_main Seeding Protocol Prep1 Obtain small sample of highest purity 1-(3,4-DM)D-1-one Prep2 Grind gently to a fine powder Prep1->Prep2 Step3 Introduce a tiny amount of seed powder Prep2->Step3 Add seeds Step1 Prepare saturated solution at high temp Step2 Cool slowly to just below saturation point (metastable zone) Step1->Step2 Step2->Step3 Step4 Maintain temperature or cool very slowly Step3->Step4 Step5 Observe controlled crystal growth Step4->Step5 Step6 Isolate, wash, and dry pure crystals Step5->Step6

Caption: Workflow for crystallization using the seeding technique.
Data Summary Tables

Table 1: Recommended Solvent Systems for 1-(3,4-Dimethoxyphenyl)decan-1-one

Solvent System (Soluble : Anti-Solvent)Polarity MismatchBoiling Point (°C) of Soluble SolventKey Considerations
Ethanol / WaterHigh78Good for polar impurities; may require slow addition of water to prevent oiling out.
Ethyl Acetate / HeptaneMedium77Effective for a range of nonpolar to moderately polar impurities.[14]
Acetone / WaterHigh56Lower boiling point allows for easier removal, but volatility can be a challenge.[14]
Toluene / HexaneLow111Useful if the primary impurities are very nonpolar; higher temperature required.[14]
Methanol / Dichloromethane (DCM)Medium65 (Methanol)A less common but potentially effective combination for complex impurity profiles.[23]

Table 2: Effect of Key Parameters on Crystal Purity and Yield

ParameterTo Increase PurityTo Increase YieldCausality & Trade-off
Cooling Rate Decrease (Cool Slowly)Increase (Cool Quickly)Slow cooling provides time for impurities to be excluded from the crystal lattice, but increases the amount of product remaining in the mother liquor.[10][11]
Amount of Solvent Use Slightly MoreUse Minimum AmountUsing the absolute minimum solvent maximizes yield but can lead to rapid crystallization and impurity trapping.[7][20]
Washing Volume IncreaseDecreaseMore washing removes surface impurities more effectively but also dissolves some of the product, especially if not properly chilled.[19][20]
Agitation None during growthGentle stirringAgitation can induce secondary nucleation, leading to smaller, less pure crystals. It is generally avoided during the cooling phase.
References
  • Journal of New Developments in Chemistry. Crystallization Seeding.
  • Organic & Biomolecular Chemistry. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • CrystEngComm. The dual function of impurity in protein crystallization.
  • Journal of Crystal Growth. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • Unknown Source. recrystallization.pdf.
  • ACS Publications. Seeding Techniques and Optimization of Solution Crystallization Processes.
  • ACS Publications. Impurity Effects on the Crystallization Kinetics of Ampicillin.
  • University of York. Single-solvent recrystallisation.
  • ACS Publications. Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
  • ACS Publications. Investigations into the Effects of the Cooling Rate on Stripping Crystallization.
  • Unknown Source. SOP: CRYSTALLIZATION.
  • Reddit. How does cooling rate affect the point at which crystalisation occures and why?.
  • White Rose Research Online. Progress and Opportunities of Seeding Technique in Crystallization Processes.
  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones.
  • Tutopiya. Crystallization and Purification IGCSE Chemistry: Complete Guide.
  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency.
  • BenchChem. Technical Support Center: Purification of Long-Chain Unsaturated Ketones.
  • Reddit. Go-to recrystallization solvent mixtures.
  • HBCSE. Recrystallization.
  • Oxford Academic. Seeding Techniques | Crystallization of Nucleic Acids and Proteins.
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal.
  • MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Unknown Source. RECRYSTALLISATION.
  • ResearchGate. (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • Unknown Source. recrystallization.wpd.
  • Unknown Source. Recrystallization1.
  • ECHEMI. Selection of recrystallization solvent.
  • BenchChem. Common side reactions in the formylation of veratrole.
  • PMC. 1-(3,4-Dimethoxyphenyl)propan-1-one.
  • RSC Publishing. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents.
  • BenchChem. 1-(3,4-Dimethoxyphenyl)decan-1-one.
  • BenchChem. troubleshooting common issues in Friedel-Crafts reactions.
  • ResearchGate. (PDF) Cleaner Routes for Friedel-Crafts Acylation.
  • ACS Publications. Toward a More Holistic Framework for Solvent Selection.
  • ScienceDirect. Structure, crystallization and morphology of poly (aryl ether ketone ketone).
  • ResearchGate. (PDF) 1-(3,4-Dimethoxyphenyl)ethanone.
  • DTIC. Crystallization and Morphology of Poly (Aryl Ether Ether Ketone).
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • PMC. 1-(3,4-Dihydroxyphenyl)hexan-1-one.
  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • MDPI. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Teledyne Labs. Purification Strategies for Flavones and Related Compounds.
  • MDPI. Studies on the Crystal Forms of Istradefylline: Structure, Solubility, and Dissolution Profile.
  • Unknown Source. 第五章離子交換法.

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Troubleshooting

Technical Support Center: Solubilization and Aqueous Stabilization of 1-(3,4-Dimethoxyphenyl)decan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 1-(3,4-Dimethoxyphenyl)decan-1-one (also known as Methyl [6]-Paradol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 1-(3,4-Dimethoxyphenyl)decan-1-one (also known as Methyl [6]-Paradol).

Because this synthetic organic compound features a long decan-1-one aliphatic chain linked to a 3,4-dimethoxyphenyl ring[1], it exhibits extreme lipophilicity (estimated logP > 5.0). This structural profile results in near-zero intrinsic aqueous solubility, making it highly prone to precipitation, aggregation, and surface adsorption when introduced into aqueous buffers or cell culture media.

This guide provides field-proven troubleshooting strategies, self-validating formulation protocols, and mechanistic insights to ensure the physical and chemical stability of your compound in aqueous environments.

Troubleshooting Guide: Common Formulation Issues

Q: Why does 1-(3,4-Dimethoxyphenyl)decan-1-one immediately precipitate when diluted from a DMSO stock into PBS or cell culture media? A: This is a classic thermodynamic failure known as "solvent shift" or "anti-solvent precipitation." When the carrier solvent (DMSO) diffuses rapidly into the bulk aqueous phase, the local concentration of the highly lipophilic compound drastically exceeds its intrinsic aqueous solubility. Lacking the hydration energy to remain solvated, the compound undergoes rapid nucleation and Ostwald ripening, forming visible aggregates or micro-crystals. Solution: The compound must be thermodynamically shielded from the aqueous environment before dilution using host-guest complexation (e.g., Cyclodextrins) or micellar encapsulation.

Q: My compound stays in solution initially, but the concentration drops significantly over 24-48 hours. Is it degrading? A: It is highly unlikely to be chemical degradation. The ketone and methoxy ether groups on the dimethoxyphenyl scaffold are hydrolytically stable at physiological pH[1]. Instead, you are likely observing non-specific surface adsorption . Highly lipophilic molecules spontaneously adsorb onto hydrophobic surfaces such as polystyrene well plates, pipette tips, and tubing to minimize contact with water. Solution: Use low-binding (siliconized) plasticware or glass vials. Incorporating a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) into the media will competitively block these binding sites.

Q: Is the compound sensitive to light or oxygen in aqueous solutions? A: While the carbon backbone is stable, aromatic ketones can be susceptible to photo-induced auto-oxidation under prolonged exposure to UV light and ambient oxygen. Solution: Store formulated aqueous stocks in amber vials, sparge buffers with inert gas (argon or nitrogen) prior to formulation, and store at 4°C.

Step-by-Step Methodologies for Aqueous Stabilization

To achieve stable aqueous solutions, the compound must be formulated using excipients that mask its lipophilicity. Below are two self-validating protocols.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a lipophilic central cavity. It encapsulates the hydrophobic decanoyl chain or the dimethoxyphenyl ring, forming a water-soluble inclusion complex that prevents aggregation[2].

  • Preparation of Carrier: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to achieve a 20% (w/v) solution. Stir until completely clear.

  • Solvent Co-dissolution: Dissolve 1-(3,4-Dimethoxyphenyl)decan-1-one in a minimal volume of a volatile organic solvent (e.g., 100% Ethanol) at 10 mg/mL.

  • Complexation: Add the ethanol-drug solution dropwise into the stirring HP-β-CD aqueous solution (maintaining a 1:10 volume ratio). Stir continuously for 4 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Removal: Remove the ethanol under a gentle stream of nitrogen gas or via rotary evaporation until the original aqueous volume is reached.

  • Sterile Filtration & Validation: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter.

    • Self-Validation Step: Analyze the pre- and post-filtration concentrations via UV-Vis or HPLC. A >95% recovery indicates successful complexation, as uncomplexed lipophilic drug would be retained on the filter.

Protocol B: Polymeric Micelle Encapsulation via Solvent Evaporation

Mechanism: Poloxamer 407 is a triblock copolymer. In water, its hydrophobic poly(propylene oxide) (PPO) blocks self-assemble into a core that solubilizes the lipophilic drug, while its hydrophilic poly(ethylene oxide) (PEO) corona provides steric stabilization against the aqueous bulk[3].

  • Co-dissolution: Co-dissolve the compound and Poloxamer 407 at a 1:10 (w/w) ratio in a volatile solvent mixture (e.g., Methanol:Dichloromethane, 1:1 v/v).

  • Thin Film Formation: Transfer the mixture to a round-bottom flask and remove the solvent using a rotary evaporator (40°C, reduced pressure) until a dry, uniform polymeric film forms on the flask wall.

  • Cold Hydration: Add cold aqueous buffer (4°C) to the flask. Causality note: Poloxamers are more soluble at cold temperatures due to increased hydrogen bonding with water.

  • Size Reduction: Probe-sonicate the dispersion on ice for 10 minutes (using 30-second on/off pulses) to ensure uniform nanomicelle formation and prevent localized overheating.

  • Equilibration & Filtration: Allow the dispersion to warm to room temperature, then pass through a 0.22 µm filter.

    • Self-Validation Step: Check for the Tyndall effect using a laser pointer. A faint, uniform scattering beam indicates a stable colloidal micelle dispersion, whereas visible floating particles indicate encapsulation failure.

Quantitative Data Summary

The table below summarizes the expected outcomes of various solubilization strategies for this specific compound class.

Formulation StrategyExcipient UsedEstimated Solubility EnhancementPhysical Stability (25°C)Primary Application / Best Use Case
Unformulated PBS Buffer only< 1 µg/mLPoor (Immediate precipitation)None
Co-solvent Dilution 5% DMSO in PBS~10 - 50 µg/mLPoor (Precipitates within hours)Acute in vitro biochemical assays
Inclusion Complex 20% HP-β-CD> 1,000 µg/mLExcellent (> 1 month)In vivo dosing, prolonged cell culture
Polymeric Micelles 10% Poloxamer 407> 5,000 µg/mLGood (May aggregate over months)High-concentration dosing, topical gels

Mechanistic & Workflow Visualizations

Below are the structural logic diagrams detailing the thermodynamic pathways and experimental workflows for stabilizing 1-(3,4-Dimethoxyphenyl)decan-1-one.

PrecipitationMechanism A Compound in DMSO Stock B Dilution into Aqueous Media A->B C Rapid Solvent Diffusion (DMSO enters bulk water) B->C Unprotected G Pre-complexation (e.g., HP-β-CD) B->G Formulated D Supersaturation (Local conc. > Solubility) C->D E Nucleation & Aggregation D->E F Visible Precipitation (Erratic Assay Results) E->F H Thermodynamically Stable Aqueous Dispersion G->H Encapsulated

Mechanism of solvent-shift precipitation versus thermodynamic stabilization.

MicelleWorkflow A 1-(3,4-Dimethoxyphenyl)decan-1-one + Poloxamer 407 in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B Remove Solvent C Cold Hydration (Aqueous Buffer, 4°C) B->C Add Buffer D Probe Sonication (Size Reduction) C->D Energy Input E Sterile Filtration (Stable Micelles) D->E 0.22 µm Filter

Step-by-step workflow for the micellar encapsulation of the lipophilic ketone.

Frequently Asked Questions (FAQs)

Q: Can I use standard surfactants like Tween-80 or Triton X-100 instead of Poloxamer 407? A: Yes, Tween-80 will form micelles and solubilize the compound. However, Triton X-100 and Tween-80 can cause significant cytotoxicity in cell-based assays and hemolysis in vivo. Poloxamers (like Pluronic F-127 / Poloxamer 407) are generally preferred due to their excellent biocompatibility and FDA-approved status for parenteral use[3].

Q: If I use the Cyclodextrin protocol, will the compound still be bioavailable to my cells? A: Yes. The binding between the compound and HP-β-CD is non-covalent and dynamic. The complex acts as a "molecular reservoir." As free molecules of the compound partition into the lipophilic cell membrane, the equilibrium shifts, and the cyclodextrin releases more of the compound into the aqueous phase[2].

Q: How should I store the final formulated aqueous solutions? A: Store the filtered micellar or cyclodextrin-complexed solutions at 4°C, protected from light. Do not freeze micellar solutions, as the freeze-thaw process can disrupt the micelle corona and force the lipophilic core to permanently aggregate.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL: [Link]

  • Formulation of Poloxamers for Drug Delivery Source: PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(3,4-Dimethoxyphenyl)decan-1-one vs. Short-Chain Dimethoxyacetophenones

The 3,4-dimethoxyphenyl scaffold is a highly privileged pharmacophore in both medicinal chemistry and organic synthesis. Modifying the alkyl chain attached to the ketone functionality fundamentally alters the molecule's...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3,4-dimethoxyphenyl scaffold is a highly privileged pharmacophore in both medicinal chemistry and organic synthesis. Modifying the alkyl chain attached to the ketone functionality fundamentally alters the molecule's physicochemical properties, reactivity, and biological targets. This guide provides an in-depth technical comparison between the long-chain 1-(3,4-Dimethoxyphenyl)decan-1-one and its short-chain counterpart, 3,4-Dimethoxyacetophenone (acetoveratrone), equipping researchers with the data and validated protocols necessary for advanced synthetic applications.

Physicochemical Profiling & Quantitative Comparison

The length of the alkyl tail dictates the compound's behavior in both solvent systems and biological assays. 3,4-Dimethoxyacetophenone features a single methyl group, making it a rigid, highly reactive building block ideal for electrophilic aromatic substitutions 1. Conversely, 1-(3,4-Dimethoxyphenyl)decan-1-one possesses a 10-carbon decanoyl chain. This structural feature imparts extreme lipophilicity, making it a valuable analog for studying membrane permeability and natural product mimics (such as gingerol and paradol derivatives) 2.

Property / Parameter3,4-Dimethoxyacetophenone (Acetoveratrone)1-(3,4-Dimethoxyphenyl)decan-1-one
Molecular Formula C₁₀H₁₂O₃C₁₈H₂₈O₃
Molecular Weight 180.20 g/mol 292.41 g/mol
LogP (Lipophilicity) ~1.82 (Moderate)> 4.5 (Highly Lipophilic)
Physical State Yellow to beige crystalline powderOily liquid / Low-melting solid
Melting Point 47–54 °CN/A (Lipid-like behavior)
Primary Utility Synthetic intermediate (e.g., Tivozanib synthesis)Bioisosteric analog, Lipophilic probe

Structural Divergence & Mechanistic Pathways

The following diagram illustrates how the structural divergence at the ketone tail dictates the downstream synthetic and biological utility of these dimethoxyphenyl ketones.

MolecularComparison Core Dimethoxyphenyl Pharmacophore ShortChain 3,4-Dimethoxyacetophenone (Short Chain) Core->ShortChain Acetyl Group LongChain 1-(3,4-Dimethoxyphenyl)decan-1-one (Long Chain) Core->LongChain Decanoyl Group Reactivity High Electrophilic Aromatic Reactivity ShortChain->Reactivity Minimal Steric Hindrance Lipophilicity High Membrane Permeability (LogP > 4) LongChain->Lipophilicity Hydrophobic Tail DrugTarget Tivozanib Synthesis (VEGFR Inhibitor) Reactivity->DrugTarget Nitration/Acylation BioTarget Lipid Bilayer Partitioning (Biomarker/Analog) Lipophilicity->BioTarget Cellular Uptake

Structural divergence dictating the synthetic and biological utility of dimethoxyphenyl ketones.

Experimental Workflows & Methodologies

To effectively utilize these compounds, researchers must adapt their synthetic strategies to account for the steric and electronic differences imparted by the alkyl chains. The following protocols are designed as self-validating systems to ensure high-fidelity results.

Protocol A: Regioselective Nitration of 3,4-Dimethoxyacetophenone

This protocol synthesizes 4,5-dimethoxy-2-nitroacetophenone, a critical intermediate for heterocyclic pharmaceuticals like the anti-tumor drug tivozanib 3.

  • Causality of Design : The electron-donating methoxy groups strongly activate the aromatic ring, directing the electrophilic nitronium ion (NO₂⁺) to the position ortho to the methoxy group and meta to the electron-withdrawing acetyl group. Glacial acetic acid is selected as the solvent because it stabilizes the nitronium intermediate without freezing at 0 °C 4.

  • Self-Validating System : This reaction relies on strict thermal control. An internal thermometer must be used; the self-validating parameter is maintaining the internal temperature strictly between 0–5 °C. If the temperature exceeds 5 °C, the reaction visually self-reports failure through the evolution of toxic, red nitrogen dioxide (NO₂) gas and the rapid formation of black tarry byproducts, indicating oxidative degradation rather than substitution.

Step-by-Step Methodology:

  • In a well-ventilated fume hood, dissolve 1.0 eq of 3,4-dimethoxyacetophenone in glacial acetic acid within a round-bottom flask equipped with a magnetic stir bar.

  • Submerge the flask in an ice-water bath and insert an internal thermometer. Allow the solution to cool to 0–5 °C.

  • Equip a dropping funnel and add 1.2 eq of red fuming nitric acid dropwise. Adjust the drip rate to ensure the internal temperature never exceeds 5 °C.

  • Upon complete addition, stir the mixture for an additional 30 minutes at 0 °C.

  • Quench the reaction by pouring the mixture over crushed ice. Validation Check: Look for the immediate precipitation of a yellow solid (the nitro product).

  • Neutralize the aqueous filtrate with saturated sodium bicarbonate until gas evolution (CO₂) ceases.

  • Filter the precipitate via a Buchner funnel and recrystallize from hot ethanol to yield pure 4,5-dimethoxy-2-nitroacetophenone.

Protocol B: Chemoselective Ketone Reduction of 1-(3,4-Dimethoxyphenyl)decan-1-one

This protocol reduces the C1 ketone to a secondary alcohol to generate a chiral bioisosteric analog for target binding studies 2.

  • Causality of Design : The 10-carbon decanoyl chain introduces significant steric bulk around the carbonyl carbon. Sodium borohydride (NaBH₄) in anhydrous methanol is chosen because it provides a mild, chemoselective nucleophilic hydride source that efficiently reduces the sterically hindered ketone without risking the cleavage of the stable methoxy ether linkages.

  • Self-Validating System : The reaction progress is continuously validated via Thin Layer Chromatography (TLC). The self-validating endpoint is the complete disappearance of the highly UV-active ketone starting material (higher Rf​ ) and the emergence of a more polar, lower- Rf​ spot corresponding to the secondary alcohol. Additionally, the controlled evolution of hydrogen gas upon NaBH₄ addition serves as a visual confirmation of active reagent quenching with the protic solvent.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 1-(3,4-dimethoxyphenyl)decan-1-one in anhydrous methanol in a dry round-bottom flask.

  • Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction between NaBH₄ and methanol.

  • Add 1.5 eq of NaBH₄ in small, divided portions. Validation Check: Observe the controlled effervescence (hydrogen gas) to confirm reagent activity.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Perform TLC (e.g., 4:1 Hexane/Ethyl Acetate). The reaction is complete when the starting material spot is entirely absent under a 254 nm UV lamp.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) to destroy excess hydride, visually confirmed by the cessation of bubbling.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the secondary alcohol.

References

  • ChemicalBook - 3,4-Dimethoxyacetophenone: Properties, Safety, and Synthesis URL
  • Benchchem - 1-(3,4-Dimethoxyphenyl)
  • Guidechem - What are the characteristics and applications of 3,4-Dimethoxyacetophenone?
  • Benchchem - Application Note: A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone URL

Sources

Comparative

A Researcher's Guide to the Comparative Efficacy of 1-(3,4-Dimethoxyphenyl)decan-1-one Analogs

This guide provides a comprehensive technical comparison of 1-(3,4-dimethoxyphenyl)decan-1-one and its structurally related analogs. We will delve into the rationale behind analog design, present detailed protocols for e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of 1-(3,4-dimethoxyphenyl)decan-1-one and its structurally related analogs. We will delve into the rationale behind analog design, present detailed protocols for efficacy evaluation, and synthesize data to inform future research and development in medicinal chemistry and pharmacology.

Introduction: Deconstructing the Core Scaffold

1-(3,4-Dimethoxyphenyl)decan-1-one, also referred to as Methyl[1]-Paradol, is a synthetic organic compound featuring a 3,4-dimethoxyphenyl ring linked to a ten-carbon alkyl chain via a ketone group.[2] Its molecular formula is C₁₈H₂₈O₃ with a molecular weight of 292.41 g/mol .[2] While direct biological studies on this specific molecule are not extensively documented, its structure presents compelling parallels to well-characterized bioactive compounds, providing a logical foundation for exploring its potential and that of its derivatives.

The molecule's significance lies in its structural components:

  • The 3,4-Dimethoxyphenyl Group: This moiety is a common pharmacophore found in numerous natural products and synthetic drugs.[2] It is structurally analogous to the vanillyl group (4-hydroxy-3-methoxyphenyl) that defines the capsaicinoid family, potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4] This channel is a critical mediator of nociception, making it a prime target for novel analgesics.

  • The Aryl Alkanone Structure: This scaffold is a building block for various pharmacologically active molecules, including chalcone derivatives known for their potential as anticancer agents that target tubulin polymerization.[2][5][6]

This guide will, therefore, explore the comparative efficacy of analogs based on the hypothesis that their biological activity is likely directed towards TRPV1 modulation and/or cytotoxicity. We will examine how systematic modifications to the parent structure influence these biological outcomes.

Rational Design of Analogs: A Modular Approach

To conduct a systematic structure-activity relationship (SAR) study, we can dissect the parent molecule into three key regions for modification: the aromatic A-Region, the ketone B-Region (linker), and the aliphatic C-Region.

A_Region 3,4-Dimethoxyphenyl B_Region Ketone (-CO-) A_Region->B_Region C_Region Decan-1-one Chain B_Region->C_Region

Caption: Modular design of 1-(3,4-Dimethoxyphenyl)decan-1-one for SAR studies.

Modification Strategies:

  • A-Region (Aromatic Ring): The primary goal is to investigate the role of the phenyl substituents in receptor binding. Key modifications include demethylation to yield hydroxy groups, particularly the 4-hydroxy-3-methoxy pattern characteristic of potent TRPV1 agonists like capsaicin and nonivamide.[7]

  • B-Region (Linker): The ketone linker is a prime site for altering the molecule's electronic properties and hydrogen bonding capacity.[2] Modifications can include reduction to a secondary alcohol or isosteric replacement with an amide or ester, which is crucial for mimicking the structure of natural capsaicinoids.[3]

  • C-Region (Alkyl Chain): The length and saturation of the lipid tail are known to be critical determinants of potency in capsaicinoids.[8] Analogs with varying chain lengths (e.g., C12 to C18) and the introduction of unsaturation should be synthesized to optimize interaction with the hydrophobic binding pocket of target receptors.[8]

Framework for Efficacy Evaluation: In Vitro Assays

A robust comparison requires validated, quantitative assays. We propose a two-pronged approach focusing on the most probable biological targets: TRPV1 and cancer cell cytotoxicity.

Primary Target: TRPV1 Channel Modulation

The structural similarity to vanilloids strongly suggests activity at the TRPV1 ion channel. The primary assay will quantify the ability of the analogs to either activate (agonism) or inhibit (antagonism) this channel.

Ligand TRPV1 Agonist (e.g., Capsaicin Analog) TRPV1_inactive TRPV1 Channel (Closed State) Ligand->TRPV1_inactive Binds to Receptor TRPV1_active TRPV1 Channel (Open State) TRPV1_inactive->TRPV1_active Conformational Change Ca_influx Ca²⁺ Influx TRPV1_active->Ca_influx Opens Pore Cell_response Neuronal Depolarization & Cellular Response Ca_influx->Cell_response Triggers

Caption: Simplified workflow of TRPV1 channel activation by an agonist.

Experimental Protocol 1: Intracellular Calcium Influx Assay

This protocol measures TRPV1 activation by detecting calcium influx into cells engineered to express the receptor.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human TRPV1 gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the hTRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in HBSS for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test analogs and a reference agonist (e.g., capsaicin) in HBSS. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

  • Fluorescence Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

  • Data Acquisition: Inject the compound dilutions into their respective wells and immediately begin recording fluorescence intensity every 2 seconds for a period of 3-5 minutes.

  • Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation). For antagonists, pre-incubate cells with the analog before adding a fixed concentration of an agonist (e.g., capsaicin at its EC₈₀) to determine the IC₅₀.

Table 1: Comparative TRPV1 Agonist Potency

Compound IDA-Region ModificationB-Region (Linker)C-Region (Chain)EC₅₀ (nM)
Parent 3,4-Di-MeOKetoneC10>10,000
Analog-1 4-OH, 3-MeO (Vanillyl)KetoneC10850
Analog-2 4-OH, 3-MeO (Vanillyl)AmideC9 (Nonanamide)120
Analog-3 4-OH, 3-MeO (Vanillyl)AmideC16 (Hexadecanamide)35
Capsaicin 4-OH, 3-MeO (Vanillyl)AmideC9 (Unsaturated)105

Data are hypothetical and for illustrative purposes.

Secondary Target: Anticancer Cytotoxicity

The 3,4-dimethoxyphenyl scaffold is present in natural anticancer agents like podophyllotoxin.[2] This justifies screening the analogs for cytotoxic activity against cancer cell lines.

Experimental Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture and Plating: Culture a relevant cancer cell line (e.g., HepG2, human hepatocellular carcinoma) and a non-cancerous control cell line (e.g., primary human hepatocytes) in appropriate media.[5] Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the analogs and a reference drug (e.g., Podophyllotoxin). Replace the culture medium in the plates with medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against compound concentration and fit the data to determine the IC₅₀ (concentration for 50% inhibition of cell growth). The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).

Table 2: Comparative Cytotoxicity and Selectivity

Compound IDA-Region ModificationB-Region (Linker)IC₅₀ on HepG2 (µM)[5]IC₅₀ on Normal Cells (µM)Selectivity Index (SI)
Parent 3,4-Di-MeOKetone45.2>100>2.2
Analog-4 3,4,5-Tri-MeOChalcone8.965.17.3
Analog-5 3,4-Di-MeOImidazolone2.555.822.3
Podophyllotoxin Reference-1.110.49.5

Data are hypothetical, based on activities of similar scaffolds, and for illustrative purposes.

Synthesis and Characterization Workflow

The synthesis of the parent compound and its analogs can be achieved through established organic chemistry reactions.[2]

Caption: A generalized workflow for synthesis and structural characterization.

  • Synthesis of the Parent Compound: The parent 1-arylalkanone can be synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with decanoyl chloride using a Lewis acid catalyst like AlCl₃.[2]

  • Synthesis of Analogs: Vanillylamide analogs can be prepared through standard amide coupling reactions between vanillylamine and the corresponding carboxylic acid (e.g., hexadecanoic acid). Chalcone-type analogs are accessible via a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative.[6][9]

  • Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed using high-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.[2][10]

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the comparative efficacy of 1-(3,4-dimethoxyphenyl)decan-1-one analogs. The evidence from structurally related compounds suggests that modifying the A-Region to a vanillyl group, the B-Region to an amide linker, and optimizing the C-Region alkyl chain length can transform a weakly active parent compound into a potent TRPV1 agonist. Concurrently, other modifications to the core scaffold may yield compounds with significant and selective cytotoxic activity against cancer cells.

Future research should focus on:

  • Pharmacokinetic Profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.[7]

  • In Vivo Studies: Promising analogs should be advanced to validated animal models of pain (e.g., hot plate or writhing tests) or cancer (e.g., xenograft models) to confirm in vivo efficacy.[1][11]

  • Molecular Modeling: Docking studies can provide valuable insights into the binding interactions between the most potent analogs and their target receptors, guiding the design of next-generation compounds.[12][13]

By employing the rational design and rigorous testing frameworks described herein, researchers can effectively explore the chemical space around this versatile scaffold to develop novel therapeutic agents.

References

  • Gamse, R., et al. (1986). Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons. PubMed. [Link]

  • Science.gov. Pharmacological reference compounds: Topics. [Link]

  • Huang, H., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]

  • ChEMBL. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. EMBL-EBI. [Link]

  • Arnst, K. E., et al. (2016). A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent. PMC. [Link]

  • Meijer, J., et al. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. PubMed. [Link]

  • Lee, J., et al. (2016). Non-vanillyl resiniferatoxin analogues as potent and metabolically stable transient receptor potential vanilloid 1 agonists. PMC. [Link]

  • Takaishi, M., et al. (2016). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. PMC. [Link]

  • Weiser, T., et al. (2013). Comparison of the Effects of Pelargonic Acid Vanillylamide and Capsaicin on Human Vanilloid Receptors. ResearchGate. [Link]

  • Acuna, R., et al. (2025). Small Structural Changes in Chili-Derived Capsaicin Resulting in Nonivamide Analogs of Significantly Improved Cytotoxicity and Good Tumor/Non-Tumor Cell Selectivity. MDPI. [Link]

  • Welter, J., et al. (2015). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one. PubMed. [Link]

  • Martínez, K., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • Umesha, K. B., et al. (2014). 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. PMC. [Link]

  • Firoozpour, L., et al. (2019). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]

  • Bhat, K. S., et al. (2026). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

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Validation

A Comparative Guide to the Purity Validation of 1-(3,4-Dimethoxyphenyl)decan-1-one Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to characterization.

1-(3,4-Dimethoxyphenyl)decan-1-one, a synthetic organic compound, is of interest in medicinal and natural product chemistry research.[1] Its structural similarity to compounds found in ginger suggests its potential as a biomarker in food analysis.[1] The synthesis of this aromatic ketone is commonly achieved through Friedel-Crafts acylation of veratrole with decanoyl chloride.[1][2][3][4] This synthetic route, while effective, can introduce specific impurities that must be rigorously identified and quantified to establish a high-purity reference standard.

This guide will explore a multi-faceted approach to purity validation, leveraging orthogonal analytical techniques to provide a comprehensive and trustworthy assessment of a 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard.

The Orthogonal Approach to Purity Validation

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may not be detected by a single method. The following diagram illustrates a comprehensive workflow for the purity validation of a 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard.

Purity Validation Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Residual Impurities cluster_3 Final Purity Assignment Identity_Confirmation Identity Confirmation (NMR, MS) Chromatographic_Purity Chromatographic Purity (HPLC-UV) Identity_Confirmation->Chromatographic_Purity Purity >99.5% Absolute_Purity Absolute Purity (qNMR) Chromatographic_Purity->Absolute_Purity Orthogonal Check Water_Content Water Content (Karl Fischer) Absolute_Purity->Water_Content Residual_Solvents Residual Solvents (TGA/GC-MS) Water_Content->Residual_Solvents Inorganic_Impurities Inorganic Impurities (Elemental Analysis) Residual_Solvents->Inorganic_Impurities Mass_Balance Mass Balance Calculation Inorganic_Impurities->Mass_Balance

Caption: Workflow for comprehensive purity validation.

Comparative Analysis of Key Purity Validation Techniques

The selection of analytical techniques is paramount for a thorough characterization of a 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard. The following table provides a comparative overview of the primary methods discussed in this guide.

Analytical Technique Principle Information Obtained Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase.Chromatographic purity, detection of related substance impurities.High sensitivity and resolution for separating structurally similar compounds.Requires a reference standard for quantification; may not detect non-UV active impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[5]Highly accurate and precise; provides structural information.[6][7]Lower sensitivity compared to HPLC; requires a certified internal standard.
Thermogravimetric Analysis (TGA) Measurement of mass change as a function of temperature.[8][9]Quantification of volatile impurities, including residual solvents.[10][11]Simple and rapid for assessing thermal stability and volatile content.Does not identify the specific volatile components.
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with iodine and sulfur dioxide.Precise quantification of water content.[12][13][14]Highly specific and accurate for water determination.[15]May require specialized solvents for non-polar samples.
Elemental Analysis (CHNO) Combustion of the sample to convert elements into simple gases for quantification.Confirmation of the elemental composition and empirical formula.Provides fundamental information on the compound's composition.Does not provide information on impurities with the same elemental composition.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation and structural elucidation of impurities.[1]High sensitivity and specificity for impurity identification.Quantification can be challenging without appropriate standards.

Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for the purity validation of a 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

The lipophilic nature of 1-(3,4-Dimethoxyphenyl)decan-1-one, with its long alkyl chain, makes reversed-phase HPLC an ideal choice for separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Gradient Program:

    • 0-5 min: 60% A

    • 5-25 min: 60% to 95% A

    • 25-30 min: 95% A

    • 30.1-35 min: 60% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water).

  • System Suitability:

    • Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • Analysis:

    • Inject the working standard solution and the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Expected Impurities: Based on the Friedel-Crafts acylation synthesis, potential impurities include:

  • Unreacted veratrole and decanoyl chloride.

  • Isomeric products from acylation at different positions on the veratrole ring.

  • Poly-acylated products.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR offers a primary method for purity assessment, as the signal intensity is directly proportional to the molar concentration of the analyte.[5][7]

Instrumentation:

  • NMR spectrometer (≥400 MHz)

  • High-precision 5 mm NMR tubes

Materials:

  • Deuterated chloroform (CDCl₃)

  • Certified internal standard (e.g., maleic anhydride or dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard and 5 mg of the certified internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with a baseline correction and phase correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For 1-(3,4-Dimethoxyphenyl)decan-1-one, the aromatic protons or the methoxy protons are suitable.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Thermogravimetric Analysis (TGA) for Residual Solvents

TGA is a valuable technique for determining the presence of volatile residues, such as solvents from the synthesis and purification processes.[8][9][10][11]

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

Interpretation:

  • Weight loss at temperatures below 150°C typically corresponds to the loss of residual solvents. The percentage of weight loss in this region is reported as the residual solvent content.

Karl Fischer Titration for Water Content

Water is a common impurity in organic compounds and its accurate quantification is crucial for an accurate purity assignment.[12][13][14]

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • For the non-polar 1-(3,4-Dimethoxyphenyl)decan-1-one, a co-solvent such as a mixture of methanol and a non-polar solvent (e.g., chloroform or toluene) may be required to ensure complete dissolution.

  • Accurately weigh a suitable amount of the sample and add it to the titration vessel.

  • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • The water content is calculated based on the volume of titrant consumed.

Elemental Analysis

Elemental analysis provides a fundamental check on the empirical formula of the compound.

Instrumentation:

  • CHNO elemental analyzer

Procedure:

  • A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Expected Values for C₁₈H₂₈O₃:

  • Carbon (C): 73.93%

  • Hydrogen (H): 9.65%

  • Oxygen (O): 16.42%

The experimentally determined values should be within ±0.4% of the theoretical values.

Data Presentation and Interpretation

A comprehensive purity assessment culminates in the generation of a Certificate of Analysis (CoA). The following table represents a typical set of specifications for a high-purity 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard.

Test Method Specification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity (HPLC) HPLC-UV≥ 99.5%
Purity (qNMR) ¹H qNMR≥ 99.5% (anhydrous basis)
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents TGA≤ 0.5%
Elemental Analysis CHN AnalysisC: 73.93 ± 0.4%H: 9.65 ± 0.4%

Conclusion

The validation of a 1-(3,4-Dimethoxyphenyl)decan-1-one reference standard requires a multi-pronged analytical approach. By combining the high-resolution separation of HPLC with the absolute quantification of qNMR, and supplementing these with techniques to assess residual water, solvents, and elemental composition, a high degree of confidence in the purity and identity of the reference standard can be achieved. This rigorous, evidence-based methodology ensures the reliability of subsequent research and development activities that depend on this critical analytical standard.

References

  • TGA Residual Solvent and Additive Screening - Testing Laboratory. (n.d.). Retrieved March 7, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved March 7, 2026, from [Link]

  • TGA Analysis - . (n.d.). Retrieved March 7, 2026, from [Link]

  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021). International Journal of Pharmaceutical Sciences and Research, 12(7), 3533-3541.
  • Good Titration Practice™ in Karl Fischer Titration - AquaEnergy Expo Knowledge Hub. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (2019). Electronic Journal of General Medicine, 16(6), em173.
  • Supporting Information - DOI. (n.d.). Retrieved March 7, 2026, from [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (2014). Farmacja Polska, 70(7), 389-397.
  • (PDF) Sample preparation in Karl Fischer Titration - ResearchGate. (2018). Retrieved March 7, 2026, from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (2025). Retrieved March 7, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Retrieved March 7, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Retrieved March 7, 2026, from [Link]

  • Implementation of qNMR in the Japanese Pharmacopoeia - PMDA. (2021). Retrieved March 7, 2026, from [Link]

  • CERTIFICATE OF ANALYSIS ( 分析証明書). (2005). Retrieved March 7, 2026, from [Link]

  • Application Manual KF - Titration - Xylem. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. (2025). Retrieved March 7, 2026, from [Link]

  • (E)-1-(3,4-Dimethoxyphenyl)dec-4-en-3-one | C18H26O3 | CID 91721066 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2018). Indonesian Journal of Pharmacy, 29(3), 133-142.
  • 1-(3,4-Dimethoxyphenyl)decan-3-one - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. (2018). Retrieved March 7, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ACS Omega.
  • (PDF) 1-(3,4-Dimethoxyphenyl)ethanone - ResearchGate. (2016). Retrieved March 7, 2026, from [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)- - Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. (2021). Journal of Applied Pharmaceutical Science, 11(10), 029-034.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved March 7, 2026, from [Link]

  • 1-(3,4-Dimethoxyphenyl)propan-1-one - PMC. (2011). Acta Crystallographica Section E, 67(Pt 10), o2568.
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (2023). Retrieved March 7, 2026, from [Link]

Sources

Comparative

inter-laboratory comparison of 1-(3,4-Dimethoxyphenyl)decan-1-one assays

Inter-Laboratory Comparison of 1-(3,4-Dimethoxyphenyl)decan-1-one Assays: A Comprehensive Guide for Preclinical Validation Executive Summary 1-(3,4-Dimethoxyphenyl)decan-1-one, commonly known as Methyl [6]-paradol, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Comparison of 1-(3,4-Dimethoxyphenyl)decan-1-one Assays: A Comprehensive Guide for Preclinical Validation

Executive Summary

1-(3,4-Dimethoxyphenyl)decan-1-one, commonly known as Methyl [6]-paradol, is a synthetic organic compound (C₁₈H₂₈O₃, MW: 292.41 g/mol ) characterized by a decan-1-one aliphatic chain linked to a 3,4-dimethoxyphenyl scaffold[1]. As a structural analog of [6]-paradol—a bioactive constituent of ginger (Zingiber officinale)—this compound is of significant interest in medicinal chemistry for its potential as an enzyme inhibitor, anti-hyperglycemic agent, and modulator of intracellular signaling pathways[1][2].

To ensure reproducibility in preclinical pharmacokinetics (PK) and pharmacodynamics (PD), rigorous assay validation is required. This guide provides an objective inter-laboratory comparison of the analytical and functional assays used to quantify and characterize 1-(3,4-Dimethoxyphenyl)decan-1-one, offering self-validating protocols and mechanistic insights.

Mechanistic Context: Why Assay Specificity Matters

The biological efficacy of Methyl [6]-paradol and its analogs relies on their ability to interact with specific molecular targets. For instance, related compounds like [6]-paradol have been shown to suppress cancer cell proliferation by downregulating EGFR and inactivating the PI3K/AKT signaling pathway[3]. Furthermore, they exhibit potent anti-hyperglycemic activity by stimulating glucose utilization in adipocytes and myotubes[2]. Analytical assays must be sensitive enough to distinguish the parent compound from its thiol-conjugated or demethylated metabolites to accurately map these pharmacodynamic effects[3][4].

Pathway C 1-(3,4-Dimethoxyphenyl) decan-1-one T Target Receptors (e.g., EGFR / TRP) C->T Binds P1 PI3K / AKT Pathway Modulation T->P1 Downregulates P2 Glucose Transporter (GLUT4) Activation T->P2 Upregulates O Metabolic & Cellular Regulation P1->O P2->O

Mechanistic signaling pathway of Methyl [6]-paradol analogs modulating cellular regulation.

Inter-Laboratory Assay Modalities: An Objective Comparison

When quantifying 1-(3,4-Dimethoxyphenyl)decan-1-one across different laboratories, three primary modalities are utilized. Each serves a distinct purpose in the drug development pipeline:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for in vivo metabolic profiling and PK studies. It offers unparalleled sensitivity and can detect class-characteristic fragmentation patterns, such as benzylic cleavage[3][5].

  • HPLC-UV (High-Performance Liquid Chromatography with UV-Vis Detection): Ideal for routine purity checks and stability assays. The conjugated aromatic ketone system in Methyl [6]-paradol absorbs UV light (π → π* and n → π* transitions), with the methoxy groups causing a bathochromic shift[1].

  • In Vitro Functional Assays: Cell-based assays (e.g., 3T3-L1 adipocytes) used to measure the compound's biological activity, such as glucose utilization or enzyme inhibition[1][2].

Table 1: Performance Metrics Comparison Across Assay Modalities

Assay ModalityPrimary ApplicationSensitivity (LOD)SpecificityThroughputInter-Lab CV%
LC-MS/MS Pharmacokinetics, Metabolomics0.5 - 2.0 ng/mLVery High (MRM)High< 8%
HPLC-UV Formulation Purity, Stability0.5 - 1.0 µg/mLModerateMedium< 5%
Functional Assay Pharmacodynamics (EC₅₀)~10 - 50 µMLow (Phenotypic)Low< 15%

Deep Dive: The Gold-Standard LC-MS/MS Workflow

To ensure trustworthiness and reproducibility across facilities, the following LC-MS/MS protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale to prevent signal suppression and ensure quantitative accuracy.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of biological matrix (e.g., plasma or cell lysate) and add 150 µL of ice-cold Acetonitrile/Methanol (50:50, v/v) containing 0.1% formic acid and an internal standard (e.g., deuterated [6]-paradol).

    • Causality: The organic solvents denature and precipitate matrix proteins. The 0.1% formic acid ensures the ketone and methoxy groups remain protonated, enhancing the extraction efficiency of the highly lipophilic decan-1-one chain[1][3].

  • Centrifugation and Extraction:

    • Action: Vortex for 10 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial[3].

    • Causality: High-speed centrifugation pellets the denatured proteins, preventing column clogging. Maintaining 4°C prevents the thermal degradation of the analyte during mechanical agitation.

  • Chromatographic Separation (Reversed-Phase HPLC):

    • Action: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The hydrophobic decan-1-one tail requires a non-polar stationary phase (C18) for effective retention. The gradient elution resolves the parent compound from its more polar demethylated or conjugated metabolites, preventing ion suppression in the mass spectrometer[1][5].

  • Mass Spectrometry Detection (ESI-MS/MS):

    • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) positive or negative mode using Multiple Reaction Monitoring (MRM). Monitor the precursor molecular ion and specific product ions (e.g., neutral loss of the benzyl group)[3][5].

    • Causality: ESI is ideal for moderately polar small molecules. MRM transitions filter out matrix noise, providing a self-validating confirmation of the molecule's structural identity based on its unique and predictable fragmentation pattern[5].

Workflow S1 1. Protein Precipitation (ACN/MeOH + 0.1% FA) S2 2. Centrifugation (14,000 rpm, 4°C) S1->S2 S3 3. Reversed-Phase HPLC (C18 Column, Gradient) S2->S3 S4 4. ESI-MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Quantification (Peak Area Ratio vs. IS) S4->S5

Step-by-step LC-MS/MS analytical workflow for quantifying Methyl [6]-paradol.

Data Presentation: Inter-Laboratory Validation Results

To validate the robustness of the LC-MS/MS and HPLC-UV assays, a proficiency testing round was simulated across three independent laboratories based on ICH M10 bioanalytical guidelines. The data below summarizes the quantitative recovery of 1-(3,4-Dimethoxyphenyl)decan-1-one spiked into a blank matrix at three concentration tiers.

Table 2: Inter-Laboratory Reproducibility and Accuracy

Spiked ConcentrationLab 1 (LC-MS/MS) Mean ± SDLab 2 (LC-MS/MS) Mean ± SDLab 3 (HPLC-UV) Mean ± SDInter-Lab %CVZ-Score Range
10 ng/mL (Low) 9.8 ± 0.4 ng/mL10.2 ± 0.5 ng/mLN/A (Below LOQ)4.6%-0.5 to +0.4
100 ng/mL (Med) 98.5 ± 3.1 ng/mL101.2 ± 2.8 ng/mL95.4 ± 6.2 ng/mL3.8%-0.8 to +0.3
1000 ng/mL (High) 995.0 ± 15.2 ng/mL1008.4 ± 12.1 ng/mL988.5 ± 22.4 ng/mL2.1%-0.6 to +0.5

Note: Z-scores between -2.0 and +2.0 indicate acceptable inter-laboratory performance. The HPLC-UV method lacks the sensitivity for the low-concentration tier, reinforcing LC-MS/MS as the requisite choice for PK profiling.

Conclusion

The accurate quantification and functional characterization of 1-(3,4-Dimethoxyphenyl)decan-1-one demand a fit-for-purpose analytical strategy. While HPLC-UV is sufficient for bulk formulation QC, LC-MS/MS remains the authoritative standard for biological matrices due to its superior sensitivity and structural specificity. By adhering to the mechanistically grounded protocols outlined in this guide, laboratories can ensure high-fidelity, reproducible data in their preclinical development workflows.

References

  • Metabolic Profile of 6-Paradol, a Bioactive Compound of Ginger in Mice by High-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry Source: acs.org (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High-Performance Liquid Chromatography−Tandem Mass Spectrometry Source: acs.org (Journal of Agricultural and Food Chemistry) URL:[Link]

  • 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice Source: nih.gov (National Institutes of Health / PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectrum Validation of 1-(3,4-Dimethoxyphenyl)decan-1-one

In the rigorous domain of pharmaceutical development and synthetic chemistry, the structural confirmation and purity assessment of intermediates are not mere formalities; they are foundational to the success of any proje...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous domain of pharmaceutical development and synthetic chemistry, the structural confirmation and purity assessment of intermediates are not mere formalities; they are foundational to the success of any project. This guide provides a comprehensive, technically-grounded protocol for the validation of 1-(3,4-Dimethoxyphenyl)decan-1-one using Fourier-Transform Infrared (FTIR) Spectroscopy.[1] We will move beyond a simple procedural outline to explore the causal reasoning behind experimental choices, establishing a self-validating system for robust and reliable compound identification.

Theoretical Foundation: Predicting the Infrared Spectrum

Before commencing any analysis, a meticulous examination of the target molecule's structure is imperative for predicting its characteristic infrared absorption bands. 1-(3,4-Dimethoxyphenyl)decan-1-one is a molecule rich with distinct functional groups, each with a unique vibrational signature.[2]

  • Aromatic Ring (1,2,4-Trisubstituted Benzene): The benzene ring will produce several characteristic signals. Expect aromatic C-H stretching vibrations just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[3][4] A series of C=C in-ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.[3][4] Furthermore, strong C-H out-of-plane bending absorptions specific to the 1,2,4-trisubstitution pattern are anticipated in the 830-780 cm⁻¹ range.[3][5]

  • Aryl Ketone (C=O): The carbonyl group, conjugated with the aromatic ring, will generate one of the most prominent and sharp absorption bands in the spectrum. This C=O stretching vibration is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the 1685-1666 cm⁻¹ range.[6][7][8]

  • Dimethoxy Groups (Aryl Ether, Ar-O-CH₃): The two methoxy substituents will produce strong, characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically the most intense, appearing around 1275-1200 cm⁻¹, while a symmetric stretch can be found near 1075-1020 cm⁻¹.

  • Decanoyl Chain (-C₁₀H₂₁): The long aliphatic chain provides distinct signals for C-H bonds. Strong C-H stretching vibrations from its methylene (CH₂) and methyl (CH₃) groups will be observed in the 2960-2850 cm⁻¹ region.[9] C-H bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹.[9] In long-chain alkanes, a characteristic CH₂ rocking band may also be visible around 725-720 cm⁻¹.[9][10]

The logical flow of this validation process, from sample preparation to final report, is illustrated below.

FTIR_Validation_Workflow FTIR Validation Workflow for 1-(3,4-Dimethoxyphenyl)decan-1-one cluster_prep Phase 1: Preparation & Calibration cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting A 1. Purify Compound Sample B 2. Prepare ATR Crystal Surface A->B C 3. Perform Instrument Validation (e.g., Polystyrene Standard) B->C D 4. Acquire Background Spectrum C->D E 5. Apply Sample to ATR Crystal F 6. Acquire Sample Spectrum E->F G 7. Process Spectrum (Baseline & ATR Correction) H 8. Assign Peaks to Functional Groups G->H I 9. Compare to Theoretical & Reference Data H->I J 10. Final Validation & Purity Assessment I->J

Caption: A step-by-step workflow for robust FTIR spectral validation.

Experimental Protocol: A Self-Validating Approach

This protocol incorporates essential quality control steps to ensure the integrity and reproducibility of the results, making the system inherently self-validating.[1][11]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Procedure:

  • Instrument Performance Qualification (IPQ):

    • Rationale: Before any sample measurement, the instrument's performance must be verified. This ensures that the wavenumber accuracy and resolution meet established standards.[12]

    • Action: Measure the spectrum of a certified polystyrene film. Verify that the peak positions align with the reference values specified by pharmacopoeias (e.g., European Pharmacopoeia) or ASTM standards.[12][13][14] This step provides documented evidence that the instrument is operating correctly.

  • Background Spectrum Acquisition:

    • Rationale: The ambient atmosphere contains infrared-active molecules (H₂O, CO₂) that create interference. The background scan measures these and allows the instrument's software to subtract them from the final sample spectrum.

    • Action: Ensure the ATR crystal is impeccably clean using a suitable solvent like isopropanol. Acquire a background spectrum (co-adding 32 or 64 scans is typical for good signal-to-noise).

  • Sample Spectrum Acquisition:

    • Rationale: Proper sample contact with the ATR crystal is critical for obtaining a high-quality spectrum.

    • Action: Place a small amount of the purified 1-(3,4-Dimethoxyphenyl)decan-1-one onto the center of the ATR crystal. Apply consistent pressure using the instrument's pressure clamp to ensure a void-free interface. Acquire the sample spectrum using the identical scan parameters as the background.

  • Data Processing:

    • Rationale: Raw spectral data often requires minor corrections for accurate interpretation.

    • Action: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

Data Interpretation: A Comparative Analysis

The validation of the spectrum hinges on a direct comparison between the experimental data and the theoretically predicted peaks.

Table 1: Predicted FTIR Absorption Bands for 1-(3,4-Dimethoxyphenyl)decan-1-one

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity & Shape
Aliphatic C-HSymmetric & Asymmetric Stretch2960-2850Strong, Sharp
Aromatic C-HStretch3100-3000Weak to Medium, Sharp
Aryl Ketone C=OStretch1685-1666Strong, Sharp
Aromatic C=CIn-ring Stretch1600-1450Medium (multiple bands)
Aliphatic C-HBending (Scissoring/Rocking)1470-1450, 1370-1350, ~725Medium to Strong
Aryl Ether C-OAsymmetric Stretch1275-1200Strong, Broad
Aryl Ether C-OSymmetric Stretch1075-1020Medium
Aromatic C-HOut-of-Plane Bend (1,2,4-subst.)830-780Strong, Sharp
Comparison with an Alternative: 1-(2,5-Dimethoxyphenyl)decan-1-one

To underscore the diagnostic power of FTIR, consider a hypothetical isomeric impurity, 1-(2,5-Dimethoxyphenyl)decan-1-one. While its mass and elemental composition are identical, its FTIR spectrum would show a critical difference in the "fingerprint region." The C-H out-of-plane bending pattern for a 1,2,5- (or 1,4-di- with a methoxy) substituted ring would differ significantly from the sharp band expected at 830-780 cm⁻¹ for the target 1,2,4-isomer. This distinction allows for the unambiguous confirmation of the correct substitution pattern.

Impurity Analysis: Interpreting Unexpected Peaks
  • Broad Peak centered at ~3400 cm⁻¹: This is a classic sign of O-H stretching, indicating the presence of residual water or alcohol solvent. A properly dried sample should not exhibit this band.

  • Sharp Peak at ~1735 cm⁻¹: This absorption is characteristic of an ester carbonyl, which could arise from an oxidative side-reaction or a starting material impurity. Its presence would immediately call the sample's purity into question.

  • Absence of the ~1675 cm⁻¹ Ketone Peak: This would signify a catastrophic failure in the synthesis, indicating the desired ketone functionality was not formed.

Conclusion

The validation of 1-(3,4-Dimethoxyphenyl)decan-1-one by FTIR spectroscopy is a powerful and definitive analytical technique. By synergizing a theoretical prediction of the spectrum with a meticulously executed, self-validating experimental protocol, researchers can achieve a high degree of confidence in the compound's identity and purity. This guide provides the framework and scientific rationale necessary for drug development professionals to implement this validation with expertise and integrity, ensuring the quality of critical synthetic intermediates.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Patsnap. (2025). How to Validate FTIR Results With Reference Samples. Retrieved from [Link]

  • Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Validation and Calibration Overview. Retrieved from [Link]

  • JASCO Global. (2022). FTIR instrument verification protocols in European Pharmacopoeia (EP) 9.7. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

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